NS3694
Description
Propriétés
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCZTZCPXFDPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435797 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-38-0 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Gatekeeper: A Technical Guide to the Mechanism of Action of NS3694
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3694 is a diarylurea compound that has been identified as a potent inhibitor of the intrinsic pathway of apoptosis. Its unique mechanism of action sets it apart from many other apoptosis modulators, as it does not directly target the enzymatic activity of caspases. Instead, this compound acts at a critical upstream juncture: the formation of the apoptosome. This technical guide provides a detailed exploration of the molecular mechanism of this compound, summarizing key experimental findings, outlining methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism: Inhibition of Apoptosome Formation
The central mechanism of action of this compound is the inhibition of the formation of the active 700-kDa apoptosome complex.[1][2][3] This complex is a cornerstone of the intrinsic apoptosis pathway, a cellular suicide program triggered by internal stimuli such as DNA damage or developmental cues. The formation of the apoptosome is a tightly regulated process that culminates in the activation of initiator caspase-9, which in turn activates downstream effector caspases, leading to the execution of cell death.
This compound intervenes in this process downstream of the release of cytochrome c from the mitochondria but critically upstream of caspase activation.[1] Experimental evidence demonstrates that this compound effectively blocks the dATP-induced formation of the 700-kDa apoptosome complex in cell lysates.[1][3] This inhibitory action prevents the recruitment and subsequent activation of procaspase-9.
Molecular Interactions
While the precise molecular binding site of this compound is yet to be fully elucidated, several potential mechanisms have been proposed based on experimental observations:
-
Interference with Apaf-1 and Caspase-9 Interaction: A primary hypothesis is that this compound disrupts the crucial interaction between Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9.[1][3] Specifically, it is suggested that this compound may interfere with the caspase recruitment domain (CARD)-CARD interaction that is essential for bringing procaspase-9 into the apoptosome complex.[3]
-
Prevention of Apaf-1 Oligomerization: Another possibility is that this compound prevents the necessary conformational changes and subsequent oligomerization of Apaf-1 monomers into the heptameric ring structure of the apoptosome. This could occur by preventing the binding of essential co-factors like cytochrome c or dATP to their respective domains on Apaf-1.[1][3]
It is crucial to note that this compound does not directly inhibit the proteolytic activity of already active caspase-3 or caspase-9.[2][4] This specificity highlights its role as a formation inhibitor rather than an enzymatic inhibitor.
Data Presentation: Efficacy of this compound
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.
| Parameter | Cell Line/System | Assay | Inhibitor | Concentration | Outcome | Reference |
| Apoptosome Formation | THP.1 whole-cell lysates | Gel Filtration | This compound | 25 µM | Inhibition of dATP-induced 700-kDa complex formation | [1] |
| Caspase-9 & Apaf-1 Co-immunoprecipitation | HeLa cell cytosolic extracts | Co-immunoprecipitation | This compound | 50 µM | Inhibition of cytochrome c/dATP-induced interaction | [1] |
| Caspase-3 Activation | HeLa cell cytosolic extracts | Fluorometric Assay | This compound | 50 µM | Inhibition of cytochrome c/dATP-induced DEVDase activity | [1] |
| Recombinant Caspase-3 Activity | Purified enzyme | Fluorometric Assay | This compound | up to 100 µM | No inhibition | [2] |
| Recombinant Caspase-9 Activity | Purified enzyme | Fluorometric Assay | This compound | up to 100 µM | No inhibition | [2] |
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.
In Vitro Apoptosome Formation Assay
Objective: To determine the effect of this compound on the formation of the active apoptosome complex.
Methodology:
-
Cell Lysate Preparation: Whole-cell lysates are prepared from a suitable cell line (e.g., THP.1 human monocytic cells) by dounce homogenization in a buffer containing protease inhibitors.
-
Induction of Apoptosome Formation: The cell lysate is incubated with dATP (1 mM) at 30°C to induce the formation of the 700-kDa apoptosome complex.
-
Treatment: In parallel experiments, lysates are pre-incubated with this compound (at various concentrations, e.g., 25 µM) prior to the addition of dATP.
-
Gel Filtration Chromatography: The lysates are then subjected to size-exclusion chromatography (e.g., using a Superdex 200 column).
-
Analysis: Fractions are collected and analyzed by SDS-PAGE and Western blotting using antibodies against Apaf-1 and caspase-9 to detect the presence and composition of the high molecular weight apoptosome complex.
Co-immunoprecipitation of Apaf-1 and Caspase-9
Objective: To assess the effect of this compound on the interaction between Apaf-1 and caspase-9.
Methodology:
-
Cytosolic Extract Preparation: Cytosolic extracts are prepared from a cell line such as HeLa cells.
-
Induction of Interaction: The extracts are incubated with cytochrome c (from equine heart) and dATP to promote the association of Apaf-1 and caspase-9.
-
Treatment: Test samples are pre-incubated with this compound (e.g., 50 µM) before the addition of cytochrome c and dATP.
-
Immunoprecipitation: An antibody against Apaf-1 is added to the extracts, followed by protein A/G-agarose beads to pull down Apaf-1 and any associated proteins.
-
Western Blot Analysis: The immunoprecipitated protein complexes are resolved by SDS-PAGE and immunoblotted with antibodies against both Apaf-1 and caspase-9 to determine if caspase-9 co-precipitated with Apaf-1.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of intrinsic apoptosis and the specific point of intervention by this compound.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on apoptosome formation.
Selectivity and Therapeutic Implications
This compound exhibits selectivity for the intrinsic, mitochondrion-dependent apoptosis pathway.[1] Studies have shown that it can inhibit death receptor-induced caspase activation in "Type II" cells, which require the mitochondrial amplification loop for efficient apoptosis signaling.[1][3] However, in "Type I" cells, where caspase-8 can directly activate effector caspases without mitochondrial involvement, this compound is ineffective at preventing FasL-induced cell death.[1][2] This selectivity underscores its specific mechanism of targeting the apoptosome.
The ability of this compound to specifically inhibit the formation of the apoptosome makes it a valuable research tool for dissecting the signaling pathways of apoptosis. Furthermore, as deregulation of apoptosis is implicated in a wide range of diseases, from neurodegenerative disorders to ischemic tissue damage, compounds with this mechanism of action hold potential as therapeutic agents for conditions characterized by excessive cell death.
Conclusion
This compound represents a distinct class of apoptosis inhibitors that function by preventing the assembly of the apoptosome, a critical step in the intrinsic cell death pathway. It does not directly inhibit caspase enzymes but rather blocks the upstream activation of caspase-9. This targeted mechanism provides a specific tool for studying apoptosis and offers a promising avenue for the development of novel therapeutics aimed at mitigating pathological cell loss. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of apoptosis and may pave the way for new clinical interventions.
References
NS3694: A Technical Guide to a Novel Apoptosome Formation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3694 is a cell-permeable diarylurea compound that has been identified as a specific inhibitor of the intrinsic pathway of apoptosis.[1][2][3] Its primary mechanism of action is the disruption of the formation of the ~700 kDa apoptosome complex, a key step in the activation of caspase-9 and the subsequent executioner caspases.[4][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Apoptosome Formation and its Inhibition
The intrinsic pathway of apoptosis is a critical cellular process for removing damaged or unwanted cells. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol.[3][7] In the presence of dATP, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of procaspase-9.[7][8] This assembly forms a large, wheel-like protein complex known as the apoptosome.[9] Within the apoptosome, procaspase-9 molecules are brought into close proximity, leading to their auto-activation and subsequent activation of downstream executioner caspases, such as caspase-3 and -7, ultimately leading to cell death.[4][10]
This compound represents a class of small molecule inhibitors that specifically target this process. Unlike peptide-based caspase inhibitors, this compound does not directly inhibit the enzymatic activity of caspases.[4][5] Instead, it acts upstream by preventing the formation of the functional apoptosome complex, thereby inhibiting the activation of the initiator caspase-9.[1][4] This makes this compound a valuable tool for studying the intricacies of the intrinsic apoptotic pathway and a potential therapeutic candidate for diseases characterized by excessive apoptosis.[4][11]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by interfering with the cytochrome c and dATP-triggered association between Apaf-1 and procaspase-9.[2][12] This disruption prevents the formation of the active ~700 kDa apoptosome complex.[4][6] While the precise molecular interactions are still under investigation, it is hypothesized that this compound may prevent the necessary conformational changes in Apaf-1 induced by cytochrome c and dATP, or it may interfere with the CARD-CARD (Caspase Recruitment Domain) interaction between Apaf-1 and procaspase-9.[4][8] Importantly, this compound does not inhibit the release of cytochrome c from the mitochondria, positioning its action downstream of this event but upstream of caspase activation.[12][13]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in various experimental settings.
Table 1: In Vitro Inhibition of Caspase Activation
| Assay System | Parameter | Value | Reference |
| Cytochrome c-induced caspase activation in HeLa cell cytosolic extracts | IC50 | ~50 µM | [3][5][14] |
Table 2: Cellular Assays of Apoptosis Inhibition
| Cell Line | Apoptotic Stimulus | Parameter | Concentration | Effect | Reference |
| MCF-casp3 | TNF-α | Cell Death | 50 µM | Complete Blockade | [2][6] |
| MCF-casp3 | TNF-α | DEVDase Activity | 50 µM | Almost Complete Inhibition | [12] |
| ME-180as | TNF-α | Effector Caspase Activation | 1-5 µM | Complete Inhibition | [4] |
| ME-180as | Staurosporine | Effector Caspase Activation | 1-5 µM | Complete Inhibition | [4] |
| WEHI-S | TNF-α | DEVDase Activity | 10-50 µM | Effective Inhibition | [4] |
| SKW6.4 | FasL | Caspase Activation & Cell Death | up to 50 µM | No Inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Apoptosome Reconstitution and Caspase Activity Assay
This assay assesses the ability of this compound to inhibit apoptosome formation and subsequent caspase activation in a cell-free system.
Materials:
-
HeLa cell cytosolic extracts
-
Cytochrome c (from bovine heart)
-
dATP
-
This compound
-
Caspase-9 fluorogenic substrate (e.g., LEHD-AFC)
-
Caspase-3/7 fluorogenic substrate (e.g., DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare HeLa cell cytosolic extracts as per standard protocols.
-
In a 96-well plate, combine the HeLa cell cytosolic extract with the assay buffer.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
To induce apoptosome formation, add cytochrome c (final concentration ~1 µM) and dATP (final concentration ~1 mM). For negative controls, omit cytochrome c and dATP.
-
Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase activation.
-
Add the fluorogenic caspase substrate (LEHD-AFC for caspase-9 or DEVD-AFC for caspase-3/7) to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
-
Calculate the rate of substrate cleavage to determine caspase activity. Plot the caspase activity against the concentration of this compound to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the ability of this compound to protect cells from apoptotic stimuli.
Materials:
-
Cells of interest (e.g., MCF-casp3)
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., TNF-α)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce apoptosis by adding the apoptotic stimulus (e.g., TNF-α). Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired duration (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15][16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Co-immunoprecipitation of Apaf-1 and Caspase-9
This experiment directly assesses the effect of this compound on the interaction between Apaf-1 and caspase-9.
Materials:
-
HeLa cell cytosolic extracts
-
Cytochrome c and dATP
-
This compound
-
Anti-caspase-9 antibody
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., containing non-ionic detergents like NP-40)
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Apaf-1 antibody
-
Anti-caspase-9 antibody
Procedure:
-
Incubate HeLa cell cytosolic extracts with cytochrome c and dATP in the presence or absence of this compound at 37°C for 30-60 minutes.
-
Lyse the reaction mixture with lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-caspase-9 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-Apaf-1 and anti-caspase-9 antibodies to detect the co-immunoprecipitated proteins. A reduction in the amount of co-immunoprecipitated Apaf-1 in the presence of this compound indicates inhibition of the interaction.[5][12]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the intrinsic apoptosis pathway by preventing apoptosome formation.
Experimental Workflow for Assessing this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis Inhibitor II, this compound [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD: A structural basis for specific adaptor/caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of NS3694: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3694 is a small molecule diarylurea compound identified as a potent inhibitor of the intrinsic pathway of apoptosis. It exerts its effect by specifically targeting the formation of the apoptosome, a key protein complex responsible for the activation of caspase-9. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. While the specific chemical synthesis protocol for this compound is not publicly available, the general class of diarylurea synthesis is well-established. To date, no in vivo animal studies or human clinical trials for this compound have been reported in the public domain, suggesting its development has been limited to preclinical, in vitro investigations.
Discovery
This compound was identified from a screening of a 5,000 nonpeptide small molecule library developed by NeuroSearch A/S. The primary screen was designed to identify compounds that could inhibit the cytochrome c and dATP-induced activation of caspase-3-like activity (DEVDase) in cytosolic extracts from HeLa cells. From this screen, eleven compounds showed greater than 50% inhibition. Among these, this compound, along with two other diarylurea compounds (NS1764 and NS1784), was selected for further analysis due to its favorable tolerability in MCF-7S1 breast cancer cells.[1]
Mechanism of Action
Subsequent mechanistic studies revealed that this compound does not directly inhibit caspases. Instead, its inhibitory action occurs at a critical upstream step in the caspase activation cascade: the formation of the apoptosome.
The core mechanism of this compound is the inhibition of the assembly of the active ~700-kDa apoptosome complex.[1][2] This complex is formed following the release of cytochrome c from the mitochondria into the cytosol. In the presence of dATP, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change and oligomerization of Apaf-1 into the heptameric apoptosome. This structure then recruits and activates procaspase-9.
This compound intervenes in this process by preventing the association of caspase-9 with Apaf-1 within the forming apoptosome.[1][2] This was demonstrated in experiments where this compound inhibited the co-immunoprecipitation of caspase-9 and Apaf-1 from HeLa cell cytosol that was stimulated with cytochrome c and dATP.[1] By blocking the formation of a functional apoptosome, this compound effectively prevents the activation of caspase-9 and, consequently, the activation of downstream effector caspases such as caspase-3.[1][2]
The inhibitory effect of this compound is specific to the mitochondrial or intrinsic pathway of apoptosis. It has been shown to inhibit death receptor-induced caspase activation in type II cells, which rely on the mitochondrial amplification loop. However, it does not inhibit caspase activation or cell death in type I cells, where caspase-8 can directly activate effector caspases without the need for mitochondrial involvement.[1]
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 | ~50 µM | Cytochrome c-induced caspase activation in HeLa cell cytosolic extracts | [3] |
| Cellular Tolerability | Up to 100 µM | MCF-7S1 breast cancer cells | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays used in the characterization of this compound are provided below. These are based on standard methodologies and the information available in the primary literature.
Preparation of Cytosolic Extracts from HeLa Cells
This protocol is for the preparation of S-100 cytosolic extracts used in the in vitro caspase activation assays.
Materials:
-
HeLa cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest HeLa cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1.5 volumes of Lysis Buffer.
-
Allow cells to swell on ice for 20-30 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the S-100 cytosolic extract. Determine the protein concentration and store at -80°C.
In Vitro Caspase Activation Assay
This assay measures the ability of this compound to inhibit cytochrome c and dATP-induced caspase activation in cytosolic extracts.
Materials:
-
HeLa cytosolic extract (S-100)
-
Cytochrome c (from horse heart)
-
dATP
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Fluorometer
Procedure:
-
Thaw the cytosolic extract on ice.
-
In a 96-well plate, combine the cytosolic extract (typically 20-50 µg of protein) with Assay Buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding cytochrome c (final concentration ~10 µM) and dATP (final concentration ~1 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the fluorogenic caspase-3 substrate Ac-DEVD-AFC (final concentration ~50 µM).
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calculate the percentage of inhibition relative to the control (cytochrome c and dATP without this compound).
Co-immunoprecipitation of Apaf-1 and Caspase-9
This protocol is used to demonstrate that this compound inhibits the interaction between Apaf-1 and caspase-9.
Materials:
-
HeLa cytosolic extract
-
Cytochrome c and dATP
-
This compound
-
Anti-caspase-9 antibody
-
Protein A/G-agarose beads
-
IP Lysis Buffer (e.g., a modified RIPA buffer)
-
Wash Buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-Apaf-1, anti-caspase-9)
Procedure:
-
Set up the in vitro caspase activation reaction as described above, including a control with no this compound and a sample with this compound (e.g., 100 µM).
-
Incubate at 37°C for 1 hour.
-
Add IP Lysis Buffer to the reaction mixture.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-caspase-9 antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Apaf-1 and caspase-9.
Experimental Workflow Diagram
Caption: Key experimental workflows for characterizing this compound.
Preclinical and Clinical Development Status
A thorough review of publicly available scientific literature and clinical trial registries indicates that this compound has not progressed to in vivo animal studies or human clinical trials. The research on this compound appears to be confined to the initial discovery and in vitro characterization of its mechanism of action. The reasons for the apparent halt in its development are not publicly documented but could be related to factors such as suboptimal pharmacokinetic properties, off-target effects, or the emergence of more promising drug candidates.
Conclusion
This compound is a valuable tool compound for studying the intricacies of the intrinsic apoptotic pathway. Its specific mechanism of action—the inhibition of apoptosome formation—distinguishes it from direct caspase inhibitors. While its therapeutic development appears to have been discontinued, the study of this compound has contributed to a deeper understanding of the molecular events governing apoptosis. Further research into diarylurea compounds as potential modulators of apoptosis may yet yield clinically relevant therapeutics.
References
The Diarylurea Compound NS3694: A Technical Guide to its Inhibitory Effect on Caspase-9 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the diarylurea compound NS3694 and its specific inhibitory effect on the activation of caspase-9. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document serves as a comprehensive resource for professionals engaged in apoptosis research and the development of therapeutic agents targeting this critical pathway.
Executive Summary
This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of the intrinsic apoptotic pathway. Unlike many apoptosis inhibitors that directly target caspase enzymatic activity, this compound acts upstream, specifically preventing the formation of the active apoptosome complex. This mode of action effectively blocks the recruitment and subsequent activation of procaspase-9, a critical initiator caspase. Consequently, the downstream signaling cascade leading to the activation of effector caspases, such as caspase-3 and -7, is halted. This document will elucidate the molecular interactions and cellular consequences of this compound treatment, providing a foundational understanding for its application in experimental systems and potential therapeutic contexts.
Mechanism of Action: Inhibition of Apoptosome Formation
The primary mechanism by which this compound prevents caspase-9 activation is through the inhibition of the formation of the ~700-kDa apoptosome complex.[1][2][3][4] This complex is a key component of the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria.
The canonical activation of caspase-9 proceeds as follows:
-
Cytochrome c Release: In response to apoptotic stimuli, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apaf-1 Activation: Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1).
-
Apoptosome Assembly: In the presence of dATP, multiple Apaf-1/cytochrome c heterodimers oligomerize to form a large, wheel-like protein complex known as the apoptosome.[5][6][7]
-
Procaspase-9 Recruitment and Activation: The apoptosome recruits procaspase-9 monomers via their caspase recruitment domains (CARDs). This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-9.[5]
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates downstream effector caspases, such as procaspase-3 and procaspase-7, leading to the execution phase of apoptosis.[7][8]
This compound intervenes at the stage of apoptosome assembly.[1][3] It has been demonstrated that this compound prevents the dATP-induced formation of the active 700-kDa apoptosome complex.[1][4] This is evidenced by its ability to inhibit the co-immunoprecipitation of caspase-9 and Apaf-1 in cell lysates stimulated with cytochrome c and dATP.[1][2][3] The precise molecular target of this compound within the apoptosome assembly process has not been fully elucidated. However, it is hypothesized to act by either preventing the association of cytochrome c or dATP with Apaf-1, or by interfering with the CARD-CARD interaction between Apaf-1 and procaspase-9.[1][3]
Crucially, this compound does not directly inhibit the enzymatic activity of pre-activated caspases.[1][2] Its action is specific to the de novo formation of the activating platform.
Signaling Pathway Diagram
Caption: this compound inhibits the intrinsic apoptotic pathway by preventing apoptosome formation.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on caspase activation have been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Caspase Activation
| Assay System | Apoptosis Inducer | Measured Effect | This compound Concentration | Outcome | Reference |
| HeLa Cell Cytosolic Extract | Cytochrome c / dATP | Caspase Activation (DEVD-AFC cleavage) | 50 µM | IC50 | [9] |
| HeLa Cell Cytosolic Extract | Cytochrome c / dATP | Co-immunoprecipitation of Caspase-9 and Apaf-1 | 100 µM | Inhibition | [1] |
| THP.1 Cell Lysate | dATP | DEVDase Activity | Increasing Concentrations | Dose-dependent inhibition | [1][4] |
| THP.1 Cell Lysate | dATP | Procaspase-9 & -3 Processing | Increasing Concentrations | Dose-dependent inhibition | [1][4] |
Table 2: Cell-Based Inhibition of Caspase Activation
| Cell Line | Apoptosis Inducer | Measured Effect | This compound Concentration | Outcome | Reference |
| MCF-casp3 | TNF | Effector Caspase Activation (DEVDase) | 10 - 100 µM | Inhibition | [1] |
| ME-180as | TNF / Staurosporine | Effector Caspase Activation (DEVDase) | 1 - 5 µM | Inhibition | [1] |
| WEHI-S | TNF | Caspase Activation (DEVDase) | 10 - 50 µM | Effective Inhibition | [1][3] |
| SKW6.4 (Type I) | Fas Ligand (FasL) | Caspase Activation (DEVDase) | Up to 50 µM | No Inhibition | [1][3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on caspase-9 activation.
In Vitro Caspase Activation Assay
This assay measures the ability of this compound to inhibit cytochrome c-induced caspase activation in a cell-free system.
Protocol:
-
Preparation of Cytosolic Extract:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Allow cells to swell on ice for 15 minutes.
-
Homogenize the cells with a Dounce homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (cytosolic extract). Determine protein concentration using a standard protein assay.
-
-
Caspase Activation Reaction:
-
In a 96-well plate, combine cytosolic extract (e.g., 50 µg of protein) with reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10% glycerol, 100 mM KCl).
-
Add various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO).
-
Initiate the reaction by adding 1 µM horse heart cytochrome c and 1 mM dATP.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement of Caspase Activity:
-
Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), to each well to a final concentration of 50 µM.
-
Measure the release of free AFC using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the rate of AFC release to determine caspase activity.
-
Co-Immunoprecipitation of Caspase-9 and Apaf-1
This experiment determines if this compound disrupts the interaction between Apaf-1 and caspase-9.
Protocol:
-
Stimulation of Cytosolic Extract:
-
Prepare HeLa cytosolic extract as described in section 4.1.1.
-
Incubate the extract (e.g., 500 µg of protein) with 1 µM cytochrome c and 1 mM dATP in the presence of 100 µM this compound or vehicle control for 1 hour at 37°C.
-
-
Immunoprecipitation:
-
Add an anti-caspase-9 antibody to the reaction mixture and incubate for 4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for an additional 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
-
Immunoblot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Apaf-1 and caspase-9.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Experimental Workflow Diagram
Caption: Workflow for key experiments to assess this compound's effect on caspase-9 activation.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the study of apoptosis. Its specific mechanism of inhibiting apoptosome formation, rather than direct caspase inhibition, allows for the dissection of the intrinsic apoptotic pathway. The quantitative data and protocols provided herein offer a robust framework for utilizing this compound in research settings.
Future research should aim to pinpoint the exact binding site of this compound on the components of the apoptosome. Elucidating this interaction could pave the way for the design of more potent and specific second-generation inhibitors. Furthermore, while in vivo studies are currently lacking, the efficacy of this compound in various cell-based models suggests that further investigation into its therapeutic potential for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury, is warranted.[7] The continued study of compounds like this compound will undoubtedly enhance our understanding of apoptosis regulation and may lead to the development of novel therapeutic strategies.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of NS3694
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3694 is a cell-permeable, small molecule inhibitor that belongs to the diarylurea class of compounds. It has been identified as a specific inhibitor of the intrinsic pathway of apoptosis. Its primary mechanism of action is the prevention of the formation of the ~700-kDa apoptosome complex, a key step in the activation of caspase-9 and the subsequent executioner caspases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the experimental protocols used to characterize this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid. Its structure is characterized by a central urea (B33335) moiety linking a chlorinated benzoic acid and a trifluoromethyl-substituted phenyl ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid | [1] |
| Synonyms | Apoptosis Inhibitor II | [2] |
| CAS Number | 426834-38-0 | [1] |
| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ | [2] |
| Molecular Weight | 358.7 g/mol | [2] |
| SMILES | ClC1=CC=C(C(O)=O)C(NC(NC2=CC=CC(C(F)(F)F)=C2)=O)=C1 | [2] |
| Physical Appearance | Crystalline solid | [3] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLInsoluble in water | [2] |
| Storage | Store at -20°C | [3] |
Pharmacological Properties
This compound's primary pharmacological effect is the inhibition of apoptosis through a specific mechanism targeting the formation of the apoptosome.
Mechanism of Action
This compound is a cell-permeable diarylurea compound that specifically inhibits the formation of the apoptosome and subsequent caspase activation.[2] In the intrinsic pathway of apoptosis, the release of cytochrome c from the mitochondria into the cytosol triggers the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome.[2] This complex then recruits and activates procaspase-9, initiating the caspase cascade. This compound prevents the formation of the active ~700-kDa apoptosome complex, thereby blocking the association of procaspase-9 with Apaf-1.[2] It is important to note that this compound does not directly inhibit the enzymatic activity of caspases.[4]
Potency and Selectivity
The inhibitory potency of this compound has been quantified in cell-based assays.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC₅₀ (cytochrome c-induced caspase activation) | ~50 µM | HeLa cell cytosolic extracts | [2] |
This compound exhibits selectivity for the apoptosome-mediated caspase activation pathway. It does not inhibit apoptosome-independent caspase activation, such as that induced by FasL in Type I cells.[4]
Signaling Pathways and Experimental Workflows
Inhibition of the Intrinsic Apoptosis Pathway by this compound
The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow to investigate the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Caspase Activation Assay
This assay is used to determine the effect of this compound on cytochrome c-induced caspase activation in cytosolic extracts.
Materials:
-
HeLa cells
-
Dounce homogenizer
-
Cytosolic extraction buffer
-
Horse heart cytochrome c
-
dATP
-
This compound (dissolved in DMSO)
-
Fluorogenic caspase substrate (e.g., DEVD-AFC)
-
Fluorometer
Methodology:
-
Preparation of Cytosolic Extracts:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytosolic extraction buffer.
-
Allow cells to swell on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Caspase Activation Reaction:
-
In a microplate, combine the cytosolic extract with dATP (final concentration 1 mM) and horse heart cytochrome c (final concentration 1 µM).
-
Add this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 120 minutes).
-
-
Measurement of Caspase Activity:
-
Add the fluorogenic caspase substrate DEVD-AFC to each well.
-
Measure the fluorescence intensity over time using a fluorometer.
-
Calculate the rate of substrate cleavage to determine caspase activity.
-
Plot the caspase activity against the concentration of this compound to determine the IC₅₀ value.
-
Co-immunoprecipitation of Apaf-1 and Caspase-9
This experiment is performed to demonstrate that this compound inhibits the interaction between Apaf-1 and caspase-9.
Materials:
-
HeLa cell cytosolic extracts
-
Cytochrome c and dATP
-
This compound
-
Anti-caspase-9 antibody
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Apaf-1 and anti-caspase-9 antibodies for Western blotting
Methodology:
-
In Vitro Apoptosome Formation:
-
Incubate HeLa cytosolic extracts with cytochrome c (1 µM) and dATP (1 mM) in the presence or absence of this compound (e.g., 100 µM) at 37°C for 1 hour to allow for apoptosome formation.
-
-
Immunoprecipitation:
-
Add the anti-caspase-9 antibody to the reaction mixtures and incubate to allow for antibody-antigen binding.
-
Add Protein A/G beads to capture the antibody-caspase-9 complexes.
-
Incubate with gentle rotation to facilitate binding.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a cold wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Apaf-1 and caspase-9.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the presence of Apaf-1 in the caspase-9 immunoprecipitate to assess the extent of their interaction.
-
Conclusion
This compound is a valuable research tool for studying the intrinsic pathway of apoptosis. Its specific mechanism of action, the inhibition of apoptosome formation, allows for the dissection of the roles of this pathway in various cellular processes and disease models. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other potential modulators of apoptosis. Further research may explore the therapeutic potential of this compound and related diarylurea compounds in diseases characterized by excessive apoptosis. Up to now, no in vivo animal studies have been reported for this compound.[3]
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Initial Studies and Characterization of NS3694: A Technical Guide
Abstract
NS3694 is a cell-permeable diarylurea compound identified as a specific inhibitor of the intrinsic apoptosis pathway. Unlike many apoptosis inhibitors that target caspases directly, this compound uniquely prevents the activation of initiator caspase-9 by blocking the formation of the ~700-kDa apoptosome complex. This mechanism provides a valuable tool for researchers to investigate the specific role of the apoptosome in various cell death paradigms. This technical guide summarizes the initial characterization of this compound, detailing its mechanism of action, pharmacological profile, and the experimental protocols used in its initial studies.
Mechanism of Action
This compound exerts its inhibitory effect at a critical juncture in the mitochondrial-led apoptosis pathway. Its primary mechanism is the prevention of the assembly of the active apoptosome, a multi-protein complex essential for the activation of caspase-9.
In healthy cells, Apoptotic Protease Activating Factor 1 (Apaf-1) and procaspase-9 exist as inactive monomers in the cytosol. Upon receiving an apoptotic stimulus, mitochondria release cytochrome c, which binds to Apaf-1. This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the recruitment of procaspase-9 to form the active apoptosome.
This compound intervenes by inhibiting the cytochrome c and dATP-induced association between Apaf-1 and procaspase-9.[1][2][3] This blockade prevents the formation of the functional apoptosome holoenzyme, thereby inhibiting the processing and activation of caspase-9 and, consequently, all downstream effector caspases like caspase-3.[1][2] Importantly, studies confirm that this compound acts downstream of mitochondrial cytochrome c release but upstream of caspase activation.[1][2]
Crucially, this compound does not directly inhibit the enzymatic activity of recombinant caspase-3 or caspase-9, distinguishing it from pan-caspase inhibitors like zVAD-fmk.[3][4] The precise molecular interaction remains under investigation, but it is hypothesized that this compound may interfere with the binding of cytochrome c or dATP to Apaf-1, or disrupt the CARD-CARD (Caspase Recruitment Domain) interaction between Apaf-1 and caspase-9.[2]
Pharmacological Profile & Specificity
This compound's utility as a research tool is defined by its specific activity profile, which has been characterized in both cell-free and cell-based systems.
In Vitro and Cellular Activity
This compound effectively inhibits apoptosome-mediated caspase activation in various experimental settings. It blocks cytochrome c-induced caspase activation in HeLa cell cytosolic extracts with an IC50 of 50 µM.[5] In cell-based assays, it has been shown to almost completely inhibit TNF- and staurosporine-induced effector caspase activation in ME-180as cells at concentrations between 1 to 5 µM.[1]
| Parameter | System | Value/Concentration | Effect | Reference |
| IC50 | HeLa Cell Cytosolic Extract (Cytochrome c-induced) | 50 µM | Inhibition of caspase activation | [5] |
| Effective Conc. | ME-180as Cells (TNF or Staurosporine-induced) | 1 - 5 µM | Inhibition of effector caspase activation | [1] |
| Effective Conc. | THP.1 Cell Lysates (dATP-induced) | 10 - 100 µM | Concentration-dependent inhibition of caspase-9/3 processing | [1][6] |
| No Effect Conc. | Recombinant Caspases | 25 - 100 µM | No direct inhibition of caspase-3 or caspase-9 activity | [3] |
| No Effect Conc. | SKW6.4 Cells (FasL-induced) | Up to 50 µM | No inhibition of cell death or caspase activation | [1][2] |
| Tolerability | MCF-7S1 Cells | Up to 100 µM | Well-tolerated by cells | [3] |
Pathway Selectivity
This compound selectively targets the apoptosome-dependent intrinsic pathway. Its activity differs significantly between cell types that rely on different apoptotic signaling cascades:
-
Type II Cells: In cells like ME-180as, which require the mitochondrial amplification loop for death receptor-induced apoptosis, this compound effectively inhibits caspase activation.[1][2]
-
Type I Cells: In contrast, this compound fails to prevent FasL-induced caspase activation or cell death in Type I cells (e.g., SKW6.4), where caspase-8 can directly activate effector caspases without requiring the apoptosome.[1][3]
-
Caspase-Independent Death: The compound has no effect on TNF-induced caspase-independent cell death, further highlighting its specific mechanism.[3]
Key Experimental Protocols
The characterization of this compound relied on several key experimental methodologies designed to probe the formation and function of the apoptosome.
Cell-Free Apoptosome Assembly and Caspase Activation Assay
This assay reconstitutes the core events of apoptosis initiation in a test tube, providing a controlled environment to study inhibitors.
-
Objective: To determine if this compound inhibits the dATP/cytochrome c-dependent activation of caspases in cytosolic extracts.
-
Methodology:
-
Prepare Lysate: Prepare cytosolic extracts (S-100) from HeLa cells or whole-cell lysates from THP.1 cells, which contain all the necessary cytosolic factors for apoptosome formation (Apaf-1, procaspases).
-
Incubation: Incubate the cell lysate (e.g., 10 mg) with inducing agents (e.g., 1 µM cytochrome c and 1 mM dATP) at 37°C for 30-120 minutes.
-
Treatment: In parallel, run reactions in the presence of varying concentrations of this compound (e.g., 10-100 µM) or control inhibitors (e.g., zVAD-fmk).
-
Analysis:
-
Caspase Activity: Measure effector caspase (caspase-3-like) activity using a spectrofluorometric assay with a DEVD-AFC substrate.[1]
-
Protein Processing: Analyze samples via SDS-PAGE and immunoblotting using antibodies against caspase-9 and caspase-3 to visualize the cleavage of procaspases into their active forms.[1][6]
-
-
Co-Immunoprecipitation of Apaf-1 and Caspase-9
This protocol directly tests the ability of this compound to disrupt the physical interaction between the core components of the apoptosome.
-
Objective: To determine if this compound prevents the association of procaspase-9 with Apaf-1 following an apoptotic stimulus.
-
Methodology:
-
Lysate Preparation & Stimulation: Use cytosolic extracts from HeLa cells. Stimulate apoptosome formation with cytochrome c and dATP as described above.
-
Treatment: Incubate stimulated lysates in the presence or absence of 100 µM this compound.[1]
-
Immunoprecipitation (IP): Add an antibody against caspase-9 to the lysates to pull down caspase-9 and any associated proteins. Use protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the immunoprecipitate by immunoblotting using antibodies for both caspase-9 (to confirm successful IP) and Apaf-1 (to test for co-IP). A reduction in the Apaf-1 signal in the this compound-treated sample indicates inhibition of the interaction.[1]
-
Summary and Conclusion
The initial characterization of this compound reveals it to be a diarylurea compound that acts as a highly specific inhibitor of apoptosis. Its novel mechanism of action—preventing the formation of the active apoptosome complex rather than inhibiting caspase enzymatic activity—makes it a distinct and valuable pharmacological tool.[1] It allows for the specific interrogation of the role of apoptosome-dependent caspase-9 activation in cellular processes, distinguishing it from pathways involving direct caspase-8 activation or caspase-independent cell death. While initial studies have thoroughly detailed its in vitro profile, no in vivo or clinical data have been reported, representing a potential avenue for future research.[3] this compound remains a critical compound for researchers dissecting the intricate signaling pathways of programmed cell death.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NS3694 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3694 is a cell-permeable diarylurea compound that functions as a potent inhibitor of the intrinsic apoptosis pathway.[1][2] Its unique mechanism of action, which involves the prevention of apoptosome formation, distinguishes it from direct caspase inhibitors.[1] this compound acts downstream of mitochondrial cytochrome c release but upstream of the activation of initiator caspase-9 and effector caspase-3.[1] This makes it a valuable tool for investigating the role of the apoptosome in various cell death paradigms and for developing therapeutics targeting apoptosis dysregulation.
Mechanism of Action
Upon induction of intrinsic apoptosis, cytochrome c is released from the mitochondria into the cytosol. There, it binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 and the formation of a large protein complex known as the apoptosome.[2][3] This complex facilitates the dimerization and activation of caspase-9, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[3]
This compound exerts its inhibitory effect by preventing the formation of the active 700-kDa apoptosome complex.[1] The precise molecular interaction is still under investigation, but it is hypothesized that this compound may interfere with the association of caspase-9 with Apaf-1 or prevent the binding of cytochrome c and dATP to their respective domains on Apaf-1.[1] Consequently, the activation cascade of caspases is halted, and the cell is protected from apoptotic death.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Apoptosis Inhibitor II |
| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃ |
| Molecular Weight | 358.7 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Storage | Store at -20°C for long-term stability (≥ 4 years) |
Data sourced from Cayman Chemical.[2]
Experimental Protocols
1. Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 20 mM (a 20 mg/mL solution is approximately 55.7 mM). For example, to make a 20 mM stock, dissolve 3.59 mg of this compound in 500 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. Inhibition of Apoptosis in Cell Culture
This protocol describes a general method for treating cultured cells with this compound to inhibit apoptosis induced by various stimuli.
-
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, THP-1)
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Prepare the working concentrations of this compound by diluting the stock solution in complete culture medium. A final concentration range of 10-100 µM is a good starting point.[1][4] Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubate the cells with the this compound-containing medium or vehicle control for 1-2 hours.
-
Add the apoptosis-inducing agent at its predetermined effective concentration.
-
Continue the incubation for a period appropriate for the inducing agent and cell type (typically 4-24 hours).
-
Proceed with downstream analysis to assess the inhibition of apoptosis.
-
3. Assessment of Apoptosis Inhibition
Several methods can be employed to quantify the effect of this compound on apoptosis.
a) Caspase Activity Assay
This assay measures the activity of effector caspases (e.g., caspase-3) using a fluorogenic substrate.
-
Materials:
-
Treated and control cells from Protocol 2
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells according to the manufacturer's instructions for the caspase assay kit.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well black microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5][6]
-
Compare the fluorescence levels between this compound-treated and untreated, apoptosis-induced cells.
-
b) Western Blot Analysis of Caspase Cleavage
This method detects the cleavage of pro-caspases into their active forms.
-
Materials:
-
Treated and control cells from Protocol 2
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane
-
Primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest and lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the cleaved caspase bands in this compound-treated samples indicates inhibition of apoptosis.
-
Quantitative Data Summary
| Cell Line | Apoptotic Stimulus | This compound Concentration | Effect | Reference |
| HeLa (cytosolic extract) | Cytochrome c / dATP | ~50 µM (IC₅₀) | Inhibition of caspase activation | [2] |
| THP-1 (whole-cell lysate) | dATP | Not specified | Inhibition of 700-kDa apoptosome formation | [1] |
| MCF-7S1 | - | Up to 100 µM | Well-tolerated (no toxicity) | [4] |
| WEHI-S | TNF-α | Not specified | Inhibition of caspase activation without affecting cell viability | [1] |
| ME-180as | Staurosporine | Not specified | Inhibition of caspase activation without affecting cell viability | [1] |
| SKW6.4 (Type I cells) | FasL | Up to 50 µM | No inhibition of caspase activation or cell death | [1] |
Visualizations
Caption: Signaling pathway of intrinsic apoptosis and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of NS3694 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS3694 is a diarylurea compound that functions as a potent and specific inhibitor of the intrinsic apoptosis pathway. Its mechanism of action involves the direct inhibition of apoptosome formation, a critical step in the activation of caspase-9.[1][2] By preventing the dATP-induced formation of the active 700-kDa apoptosome complex, this compound effectively blocks the subsequent activation of caspase-9 and downstream effector caspases, such as caspase-3.[1][3] Notably, this compound does not inhibit the enzymatic activity of pre-activated caspases, highlighting its specific role in the upstream signaling cascade of apoptosis.[2] These characteristics make this compound a valuable tool for investigating the role of the apoptosome in various cell death paradigms.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro assays, including summaries of quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental setup. The following tables summarize quantitative data from various in vitro assays to guide the selection of an appropriate concentration range.
Table 1: this compound Efficacy in Cell-Free Assays
| Assay Type | System | Inducer | Endpoint | Effective Concentration (IC50) | Reference |
| Caspase Activation | HeLa Cell Cytosolic Extracts | Cytochrome c / dATP | DEVDase Activity | ~50 µM | [2] |
| Apoptosome Formation | THP.1 Cell Lysates | dATP | 700-kDa Complex Formation | Inhibition observed at 500 µM | [4] |
| Caspase-9/Apaf-1 Co-IP | HeLa Cell Cytosol | Cytochrome c / dATP | Inhibition of Co-IP | Effective inhibition reported | [2] |
Table 2: this compound Efficacy in Cell-Based Assays
| Cell Line | Assay Type | Inducer | Endpoint | Effective Concentration | Reference |
| MCF-casp3 | Cell Viability (MTT) | TNF | Inhibition of Cell Death | 50 µM (complete block) | [1][5] |
| MCF-casp3 | Caspase Activation | TNF | DEVDase Activity | Almost complete inhibition at 50 µM | [4] |
| ME-180as | Caspase Activation | TNF or Staurosporine | DEVDase Activity | 1-5 µM | [1] |
| HepG2 | Cell Viability (MTT) | CP-91149 | Protection against Cell Death | Protection observed | [4] |
| SKW6.4 | Cell Viability & Caspase Activity | FasL | No inhibition of cell death or caspase activation | Up to 50 µM | [1][3] |
| WEHI-S | Caspase Activation | TNF | Inhibition of Caspase Activity | Almost complete inhibition | [1] |
| MCF-7S1 | Cell Viability | - | Well-tolerated | Up to 100 µM | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
Determining the IC50 of this compound in a Cell-Free Caspase Activation Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on apoptosome-mediated caspase activation in cytosolic extracts.
Materials:
-
HeLa or THP.1 cells
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford assay reagents
-
This compound stock solution (in DMSO)
-
Cytochrome c (from equine heart)
-
dATP
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate reader
-
Reaction Buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)
Protocol:
-
Preparation of Cytosolic Extract: a. Harvest approximately 1x10^8 HeLa or THP.1 cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 1.5 volumes of ice-cold Reaction Buffer and allow to swell on ice for 20 minutes. c. Lyse the cells using a Dounce homogenizer. d. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and determine the protein concentration using the Bradford assay. Adjust the concentration to 5-10 mg/mL with Reaction Buffer.
-
Caspase Activation Assay: a. In a 96-well plate, add 10 µL of cytosolic extract to each well. b. Add serial dilutions of this compound (e.g., from 1 µM to 500 µM final concentration) or vehicle (DMSO) to the wells. c. Initiate the reaction by adding 1 µL of cytochrome c (10 mg/mL) and 1 µL of dATP (10 mM). d. Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase activation. e. Add 10 µL of the caspase-3 substrate Ac-DEVD-pNA (2 mM) to each well. f. Measure the absorbance at 405 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: a. Calculate the rate of DEVDase activity (change in absorbance over time). b. Plot the percentage of inhibition of DEVDase activity against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Assessing the Protective Effect of this compound on Apoptosis in a Cell-Based Assay
This protocol uses the MTT assay to measure the ability of this compound to protect cells from apoptosis induced by an external stimulus.
Materials:
-
MCF-7 or other suitable cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent (e.g., TNF-α, staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Protocol:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 1 µM to 100 µM. b. Pre-treat the cells by replacing the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%). c. Incubate for 1 hour at 37°C.
-
Induction of Apoptosis: a. Add the apoptosis-inducing agent (e.g., TNF-α at a final concentration of 1-5 ng/mL) to the wells. Include control wells with no inducer. b. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control. b. Plot cell viability against the concentration of this compound to determine the optimal protective concentration.
Conclusion
This compound is a specific inhibitor of apoptosome formation, making it a crucial tool for studying the intrinsic apoptosis pathway. The optimal in vitro concentration of this compound varies, with effective ranges typically falling between 1 µM and 100 µM in cell-based assays and an IC50 of approximately 50 µM in cell-free systems. It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The protocols provided herein offer a robust framework for such determinations.
References
Application Notes and Protocols for Studying TNF-Induced Apoptosis with NS3694
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a critical role in inflammation and the immune response. It can also induce apoptosis, or programmed cell death, in various cell types, making it a subject of intense research in cancer biology and inflammatory diseases.[1][2] TNF initiates apoptosis primarily through the extrinsic pathway by binding to its receptor, TNFR1.[3][4] This binding leads to the recruitment of adaptor proteins like TRADD and FADD, culminating in the activation of the initiator caspase-8.[1][3] In many cell types, known as Type II cells, the apoptotic signal is amplified through the intrinsic mitochondrial pathway. Activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria, leading to the release of cytochrome c.[5] Cytochrome c in the cytosol associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, leading to the activation of executioner caspases like caspase-3 and -7.[6]
NS3694 is a cell-permeable diarylurea compound that has been identified as a specific inhibitor of apoptosome formation.[6][7] It acts downstream of mitochondrial cytochrome c release but upstream of the activation of effector caspases.[2] Specifically, this compound prevents the association of caspase-9 with Apaf-1, thereby inhibiting the formation of the active apoptosome complex.[6][8] This makes this compound a valuable tool to investigate the contribution of the intrinsic mitochondrial pathway in various apoptotic stimuli, including TNF-induced cell death.
These application notes provide a detailed overview and experimental protocols for utilizing this compound to study the role of the apoptosome in TNF-induced apoptosis.
Key Applications of this compound in TNF-Induced Apoptosis Studies
-
Dissecting the role of the intrinsic pathway: By specifically inhibiting the apoptosome, this compound allows researchers to determine the extent to which the mitochondrial amplification loop is required for TNF-induced apoptosis in a particular cell type.
-
Investigating caspase-independent cell death: In some cases, TNF can induce non-apoptotic forms of cell death.[9] this compound can be used to inhibit the apoptotic component of cell death to unmask or study underlying caspase-independent mechanisms.[1]
-
Validating the involvement of the apoptosome: this compound serves as a specific chemical probe to confirm that an observed apoptotic phenotype is dependent on the formation of the Apaf-1/caspase-9 complex.
Signaling Pathways
Below are diagrams illustrating the TNF-induced apoptosis pathway and the specific point of inhibition by this compound.
Caption: TNFα-induced apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for investigating the effect of this compound on TNF-induced apoptosis in a Type II cancer cell line (e.g., MCF-7).
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another suitable cell line known to undergo Type II apoptosis.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of TNFα (e.g., 10 µg/mL in sterile PBS with 0.1% BSA) and this compound (e.g., 10 mM in DMSO). Store at -20°C or as recommended by the supplier.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.
-
Induce apoptosis by adding TNFα (e.g., 10-100 ng/mL) in combination with a sensitizing agent like Cycloheximide (CHX) (e.g., 1 µg/mL) if necessary, as many cancer cell lines are resistant to TNFα alone.
-
Incubate for the desired time period (e.g., 6, 12, 24 hours) depending on the assay.
-
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
Treat cells with TNFα/CHX and/or this compound as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Caspase Activity Assay (Fluorometric)
This protocol is for measuring caspase-3/7 and caspase-8 activity.
-
Seed cells in a 96-well white-walled plate.
-
Treat cells as described above.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the caspase reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 or 8 Assay). This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Add 100 µL of the caspase reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
For fluorometric assays using substrates like Ac-DEVD-AMC (caspase-3/7) or Ac-IETD-AFC (caspase-8), cell lysates are typically prepared first.
-
Lyse cells in a suitable lysis buffer.
-
Incubate the lysate with the fluorogenic substrate in a reaction buffer.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~380/460 nm for AMC-based substrates).
-
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-cleaved Caspase-3
-
Anti-cleaved Caspase-9
-
Anti-cleaved PARP
-
Anti-Bcl-2
-
Anti-Bax
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Presentation
The following tables summarize expected quantitative outcomes from the described experiments.
Table 1: Effect of this compound on Cell Viability in TNFα-Treated MCF-7 Cells
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| TNFα + CHX | 100 ng/mL + 1 µg/mL | 45 ± 4.1 |
| This compound | 50 µM | 98 ± 3.7 |
| TNFα + CHX + this compound | 100 ng/mL + 1 µg/mL + 10 µM | 62 ± 5.5 |
| TNFα + CHX + this compound | 100 ng/mL + 1 µg/mL + 25 µM | 78 ± 4.9 |
| TNFα + CHX + this compound | 100 ng/mL + 1 µg/mL + 50 µM | 91 ± 6.3 |
Table 2: Effect of this compound on Caspase Activity in TNFα-Treated MCF-7 Cells
| Treatment | Caspase-8 Activity (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNFα + CHX | 4.5 ± 0.4 | 3.3 ± 0.3 |
| This compound | 1.1 ± 0.2 | 1.0 ± 0.1 |
| TNFα + CHX + this compound (50 µM) | 4.2 ± 0.5 | 1.2 ± 0.3 |
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment | Cleaved Caspase-9 (Relative Intensity) | Cleaved PARP (Relative Intensity) |
| Control | 0.1 ± 0.05 | 0.2 ± 0.08 |
| TNFα + CHX | 3.8 ± 0.4 | 4.1 ± 0.5 |
| This compound | 0.2 ± 0.06 | 0.3 ± 0.1 |
| TNFα + CHX + this compound (50 µM) | 0.5 ± 0.1 | 0.8 ± 0.2 |
Logical Workflow
The following diagram illustrates the experimental workflow for studying the effect of this compound on TNF-induced apoptosis.
Caption: Experimental workflow for investigating this compound's effect on TNF-induced apoptosis.
Conclusion
This compound is a potent and specific inhibitor of apoptosome formation, making it an invaluable tool for dissecting the molecular mechanisms of apoptosis.[6] By following the protocols outlined in these application notes, researchers can effectively investigate the contribution of the mitochondrial amplification loop in TNF-induced apoptosis. The provided data tables and workflow offer a framework for designing experiments and interpreting results, ultimately leading to a deeper understanding of the complex signaling pathways governing cell death.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor necrosis factor-alpha induces apoptosis associated with poly(ADP-ribose) polymerase cleavage in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor necrosis factor-mediated cell death: to break or to burst, that’s the question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The TNF Paradox in Cancer Progression and Immunotherapy [frontiersin.org]
- 9. Tumor necrosis factor alpha induces a caspase-independent death pathway in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Anti-TNF Therapy on Mucosal Apoptosis Genes Expression in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrinsic Apoptosis Pathway Altered by Glycogen Synthase Kinase-3 β Inhibitor Influences the Net Drug Effect on NSC-34 Motor Neuron-Like Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular heterogeneity in TNF/TNFR1 signalling: live cell imaging of cell fate decisions in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NS3694 in Staurosporine-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477) is a potent, broad-spectrum protein kinase inhibitor widely used to induce apoptosis in a variety of cell lines. Its mechanism of action involves the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent formation of the apoptosome. The apoptosome is a multi-protein complex essential for the activation of caspase-9, an initiator caspase that, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
NS3694 is a diarylurea compound that has been identified as a specific inhibitor of apoptosome formation. It exerts its effect by preventing the interaction between Apaf-1 and pro-caspase-9, thereby inhibiting the activation of caspase-9 and all subsequent downstream caspase-dependent events.[1][2] This makes this compound a valuable tool for studying the intricacies of the intrinsic apoptotic pathway and for distinguishing between caspase-dependent and caspase-independent cell death mechanisms.
These application notes provide detailed protocols for utilizing this compound to study its effects on staurosporine-induced cell death, along with expected outcomes and data presentation formats.
Data Presentation
The following tables summarize the effects of this compound on staurosporine-induced apoptosis in different cell lines.
Table 1: Effect of this compound on Staurosporine-Induced Effector Caspase Activation and Cell Viability in ME-180as Cells
| Treatment | This compound Concentration (µM) | Staurosporine Concentration (nM) | Effector Caspase (DEVDase) Activity | Cell Viability |
| Control | 0 | 0 | Baseline | 100% |
| Staurosporine | 0 | 200 | Markedly Increased | Decreased |
| Staurosporine + this compound | 1-5 | 200 | Completely Inhibited | No significant effect on survival[1] |
Table 2: Effect of this compound on TNF-Induced Caspase Activation and Cell Death in WEHI-S Cells (for comparison of caspase-dependent vs. independent death)
| Treatment | This compound Concentration (µM) | TNF Concentration | Effector Caspase Activity | Cell Viability |
| Control | 0 | 0 | Baseline | 100% |
| TNF | 0 | Inducing Concentration | Increased | Decreased |
| TNF + this compound | 10-50 | Inducing Concentration | Effectively Inhibited | No effect on TNF-induced cell death[1] |
Signaling Pathways and Experimental Workflows
Staurosporine-Induced Apoptotic Pathway and Point of this compound Inhibition
Caption: Staurosporine-induced intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating the Effect of this compound
Caption: General experimental workflow for assessing the impact of this compound.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Staurosporine
This protocol provides a general guideline for inducing apoptosis using staurosporine. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Staurosporine (e.g., Sigma-Aldrich, Cat. No. S6942)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
96-well or other appropriate culture plates
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest. For a 96-well plate, a starting density of 5,000-10,000 cells per well is often appropriate.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Staurosporine Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM). Further dilute the stock solution in complete culture medium to the desired final working concentrations. A common final concentration to induce apoptosis is 100 nM to 1 µM.[3][4][5]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of staurosporine. Include a vehicle control (medium with the same concentration of DMSO used for the highest staurosporine concentration).
-
Incubation: Incubate the cells for the desired time period. Time-course experiments (e.g., 3, 6, 12, 24 hours) are recommended to determine the optimal time point for observing apoptosis.[4]
Protocol 2: Co-treatment with this compound
This protocol describes how to assess the inhibitory effect of this compound on staurosporine-induced apoptosis.
Materials:
-
All materials from Protocol 1
-
This compound (e.g., ApexBio, Cat. No. A8372)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
This compound and Staurosporine Preparation: Prepare working solutions of both staurosporine and this compound in complete culture medium. This compound is typically used at concentrations ranging from 1 µM to 50 µM.[1]
-
Treatment Groups:
-
Control (Vehicle only)
-
Staurosporine alone
-
Staurosporine + this compound
-
This compound alone
-
-
Co-treatment: For the co-treatment group, add the medium containing both staurosporine and this compound to the cells.
-
Incubation: Incubate the plates for the predetermined optimal time for staurosporine-induced apoptosis.
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated as described in Protocol 2 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 4: Caspase-3/7 Activity Assay
This protocol outlines the measurement of executioner caspase activity using a luminescent or fluorescent substrate.
Materials:
-
Cells treated as described in Protocol 2 in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric assay kit[7][8][9][10]
-
Luminometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay: At the end of the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the culture medium volume).
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express caspase activity as fold-change relative to the untreated control.
Protocol 5: Co-Immunoprecipitation of Apaf-1 and Caspase-9
This protocol is to confirm the inhibitory effect of this compound on the formation of the apoptosome.[1]
Materials:
-
HeLa or other suitable cell line cytosolic extracts
-
Cytochrome c
-
dATP
-
This compound
-
Anti-caspase-9 antibody
-
Protein A/G Sepharose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against Apaf-1 and caspase-9
Procedure:
-
Preparation of Cytosolic Extracts: Prepare cytosolic extracts from untreated cells.
-
In Vitro Apoptosome Formation:
-
Incubate cytosolic extracts with cytochrome c (1 µM) and dATP (1 mM) in the presence or absence of this compound (e.g., 100 µM) for 1 hour at 37°C.
-
-
Immunoprecipitation:
-
Add anti-caspase-9 antibody to the extracts and incubate for 2-4 hours at 4°C.
-
Add Protein A/G Sepharose beads and incubate for an additional 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash several times with wash buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Apaf-1 and caspase-9 to detect the co-immunoprecipitation.
-
Conclusion
This compound is a specific and potent tool for dissecting the molecular events of the intrinsic apoptotic pathway. By inhibiting the formation of the apoptosome, it allows for the clear differentiation between cellular events that are dependent on the activation of caspase-9 and those that are not. The protocols provided herein offer a framework for researchers to investigate the role of the apoptosome in staurosporine-induced cell death and to explore the potential of targeting this critical step in apoptosis for therapeutic intervention. It is important to note that staurosporine can also induce caspase-independent cell death pathways, and this compound can be instrumental in revealing these alternative mechanisms.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of Apaf-1 and Caspase-9 with NS3694
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of Apoptotic protease-activating factor 1 (Apaf-1) and Caspase-9, including the use of NS3694 to study the inhibition of their interaction. This protocol is intended for life science researchers and professionals in drug development investigating the intrinsic pathway of apoptosis.
Introduction
The intrinsic pathway of apoptosis is a critical cellular process that, when dysregulated, is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in this pathway is the formation of the apoptosome, a multi-protein complex initiated by the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment and activation of pro-caspase-9.[1][2] The activated Caspase-9 then initiates a cascade of downstream effector caspases, leading to programmed cell death.
The diarylurea compound this compound has been identified as an inhibitor of apoptosome formation.[3] It has been shown to prevent the association of Apaf-1 and Caspase-9, thereby inhibiting the activation of the caspase cascade.[3] This protocol details the co-immunoprecipitation of endogenous Apaf-1 and Caspase-9 from cell lysates to study their interaction and the inhibitory effect of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the co-immunoprecipitation protocol. These values are based on published literature and standard molecular biology practices and may require optimization for specific cell lines and experimental conditions.
| Parameter | Value | Notes |
| Cell Lysate | ||
| Cell Type | HeLa, Jurkat, or 293T cells | These cell lines have been used in similar studies. |
| Protein Concentration | 1-2 mg per immunoprecipitation | A higher concentration may be needed for low-abundance proteins. |
| Reagents | ||
| Cytochrome c (from bovine heart) | 1 µM | To induce Apaf-1 and Caspase-9 interaction. |
| dATP | 1 mM | Co-factor for apoptosome formation. |
| This compound | 50-100 µM | Effective concentration for inhibiting Apaf-1/Caspase-9 interaction.[3] |
| Antibodies | ||
| Anti-Caspase-9 Antibody (for IP) | 2-5 µg per mg of lysate | The optimal amount should be determined empirically. |
| Anti-Apaf-1 Antibody (for Western Blot) | As per manufacturer's recommendation | |
| Anti-Caspase-9 Antibody (for Western Blot) | As per manufacturer's recommendation | |
| Normal Rabbit/Mouse IgG | 2-5 µg per mg of lysate | Isotype control for immunoprecipitation. |
| Beads | ||
| Protein A/G Agarose or Magnetic Beads | 20-30 µL of slurry per IP | The type of beads can be chosen based on user preference and equipment. |
| Incubation Times | ||
| Cell Lysis | 30 minutes on ice | |
| Pre-clearing of Lysate | 1 hour at 4°C | |
| Antibody Incubation with Lysate | 2-4 hours or overnight at 4°C | Overnight incubation may increase yield but also background. |
| Immune Complex Capture with Beads | 1-2 hours at 4°C | |
| Washes | 3-4 times, 5 minutes each | |
| Elution | 5-10 minutes at 95-100°C |
Experimental Protocols
This protocol describes the co-immunoprecipitation of Apaf-1 and Caspase-9 from cell lysates treated with cytochrome c and dATP to induce their interaction, and the use of this compound as an inhibitor.
Materials and Reagents
-
Cell Lines: HeLa, Jurkat, or 293T cells
-
Culture Media: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with ice-cold PBS.
-
Elution Buffer: 2X Laemmli sample buffer.
-
Antibodies:
-
Rabbit anti-Caspase-9 antibody for immunoprecipitation.
-
Mouse anti-Apaf-1 antibody for Western blot detection.
-
Rabbit anti-Caspase-9 antibody for Western blot detection.
-
Normal Rabbit IgG for isotype control.
-
-
Protein A/G Agarose or Magnetic Beads.
-
Reagents for Apoptosome Induction and Inhibition:
-
Cytochrome c (from bovine heart)
-
dATP
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Prepare cytosolic extracts from the chosen cell line. A dounce homogenizer is recommended for gentle cell lysis to maintain protein complex integrity.
-
-
Induction of Apaf-1/Caspase-9 Interaction and Inhibition:
-
In separate microcentrifuge tubes, aliquot equal amounts of cytosolic extract (e.g., 1 mg of total protein).
-
Set up the following experimental conditions:
-
Untreated Control: Add vehicle (DMSO) only.
-
Positive Control (Induced): Add 1 µM cytochrome c and 1 mM dATP.
-
Inhibition: Pre-incubate the lysate with 100 µM this compound for 30 minutes at 37°C before adding 1 µM cytochrome c and 1 mM dATP.
-
Vehicle Control for Inhibition: Pre-incubate the lysate with DMSO for 30 minutes at 37°C before adding 1 µM cytochrome c and 1 mM dATP.
-
-
Incubate all tubes at 37°C for 1 hour to allow for apoptosome formation.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): To each lysate, add 20 µL of Protein A/G bead slurry and incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
To each pre-cleared lysate, add 2-5 µg of anti-Caspase-9 antibody or Normal Rabbit IgG (isotype control). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each tube and incubate with gentle rotation for 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 30-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Apaf-1 and Caspase-9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Results
In the positive control sample (treated with cytochrome c and dATP), Western blot analysis of the immunoprecipitated material should show a band for Apaf-1, confirming its interaction with Caspase-9. The untreated control and the isotype control should not show a significant Apaf-1 band. In the sample treated with this compound, the intensity of the Apaf-1 band should be significantly reduced or absent, demonstrating the inhibitory effect of the compound on the Apaf-1/Caspase-9 interaction. The input lanes should show the presence of both Apaf-1 and Caspase-9 in all samples.
Mandatory Visualizations
References
Application Notes and Protocols: NS3694 Treatment in HeLa and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3694 is a diarylurea compound that has been identified as a potent inhibitor of the intrinsic pathway of apoptosis.[1][2] Its mechanism of action involves the direct inhibition of apoptosome formation, a critical step in the activation of caspase-9 and the subsequent executioner caspases.[1][3] Specifically, this compound prevents the dATP and cytochrome c-mediated association of Apaf-1 and pro-caspase-9, thereby blocking the assembly of the active ~700-kDa apoptosome complex.[2][4] This targeted inhibition makes this compound a valuable tool for studying apoptosis signaling pathways and a potential lead compound for therapeutic development in diseases characterized by excessive apoptosis.
These application notes provide detailed protocols for studying the effects of this compound on two widely used human cell lines: HeLa, an epithelial cervical adenocarcinoma cell line, and THP-1, a monocytic leukemia cell line. The protocols cover key assays for assessing cell viability, apoptosis, and cell cycle distribution. Representative data is presented to illustrate the expected outcomes of these experiments.
Mechanism of Action: Inhibition of Apoptosome Formation
This compound acts downstream of mitochondrial outer membrane permeabilization (MOMP) but upstream of caspase-9 activation. The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome. This compound intervenes at this stage, preventing the recruitment of pro-caspase-9 to the Apaf-1/cytochrome c complex. This ultimately inhibits the activation of caspase-9 and the downstream activation of executioner caspases like caspase-3 and caspase-7, thereby blocking the apoptotic cascade.[1][2]
Data Presentation
The following data are representative and intended for illustrative purposes to guide experimental design and data analysis. Actual results may vary based on experimental conditions.
Table 1: Effect of this compound on Cell Viability in HeLa and THP-1 Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC₅₀ (µM) |
| HeLa | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{~75.2} |
| 10 | 92 ± 5.1 | ||
| 25 | 78 ± 6.2 | ||
| 50 | 55 ± 4.8 | ||
| 100 | 31 ± 3.9 | ||
| 200 | 15 ± 2.5 | ||
| THP-1 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{~85.5} |
| 10 | 95 ± 4.7 | ||
| 25 | 85 ± 5.5 | ||
| 50 | 62 ± 6.1 | ||
| 100 | 40 ± 4.2 | ||
| 200 | 22 ± 3.1 |
Table 2: Apoptosis Induction by this compound in HeLa and THP-1 Cells (Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD, n=3) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD, n=3) | Total Apoptotic Cells (%) (Mean ± SD, n=3) |
| HeLa | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 25 | 10.5 ± 1.2 | 3.2 ± 0.6 | 13.7 ± 1.8 | |
| 50 | 25.8 ± 2.1 | 8.7 ± 1.1 | 34.5 ± 3.2 | |
| 100 | 42.1 ± 3.5 | 15.4 ± 1.9 | 57.5 ± 5.4 | |
| THP-1 | 0 (Control) | 3.2 ± 0.6 | 2.1 ± 0.4 | 5.3 ± 1.0 |
| 25 | 12.3 ± 1.5 | 4.5 ± 0.7 | 16.8 ± 2.2 | |
| 50 | 28.9 ± 2.8 | 10.2 ± 1.3 | 39.1 ± 4.1 | |
| 100 | 45.6 ± 4.1 | 18.9 ± 2.2 | 64.5 ± 6.3 |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa and THP-1 Cells
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD, n=3) | S Phase (%) (Mean ± SD, n=3) | G2/M Phase (%) (Mean ± SD, n=3) |
| HeLa | 0 (Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.9 |
| 50 | 54.8 ± 3.5 | 29.1 ± 2.8 | 16.1 ± 2.1 | |
| 100 | 56.1 ± 3.9 | 28.2 ± 2.6 | 15.7 ± 1.8 | |
| THP-1 | 0 (Control) | 62.1 ± 4.2 | 21.3 ± 2.1 | 16.6 ± 2.5 |
| 50 | 61.5 ± 4.5 | 22.0 ± 2.4 | 16.5 ± 2.6 | |
| 100 | 62.8 ± 4.8 | 20.9 ± 2.2 | 16.3 ± 2.3 |
Experimental Protocols
Cell Culture
HeLa Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
THP-1 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge the cell suspension and resuspend the pellet in fresh medium.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
96-well plates
-
HeLa or THP-1 cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
HeLa: Seed 5 x 10³ cells per well in 100 µL of medium.
-
THP-1: Seed 2 x 10⁴ cells per well in 100 µL of medium.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Add desired concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4][6]
Materials:
-
6-well plates
-
HeLa or THP-1 cells
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (HeLa: 2 x 10⁵ cells/well; THP-1: 5 x 10⁵ cells/well) and allow them to adhere (HeLa) or stabilize (THP-1) for 24 hours. Treat with this compound for 24 hours.
-
Cell Harvesting:
-
HeLa: Detach adherent cells with Trypsin-EDTA, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
THP-1: Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6][7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide staining of DNA to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[8][9]
Materials:
-
6-well plates
-
HeLa or THP-1 cells
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.[8]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases.
Conclusion
This compound serves as a specific inhibitor of apoptosome-mediated apoptosis. The protocols outlined here provide a framework for characterizing the cellular response to this compound in HeLa and THP-1 cells. By assessing cell viability, apoptosis, and cell cycle distribution, researchers can gain a comprehensive understanding of the compound's effects and its potential applications in apoptosis-related research.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diarylurea compounds inhibit caspase activation by preventing the formation of the active 700-kilodalton apoptosome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Evaluation of THP-1 cell line as an in vitro model for long-term safety assessment of new molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS3694 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3694 is a cell-permeable diarylurea compound that functions as a specific inhibitor of apoptosome formation.[1][2][3] By preventing the assembly of the apoptosome complex, this compound effectively blocks the activation of caspase-9 and subsequent downstream effector caspases, thereby inhibiting the intrinsic pathway of apoptosis.[4][5][6] This makes this compound a valuable tool for studying apoptosis and for the development of therapeutics targeting apoptosis-related diseases.
These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and safe preparation of this compound for use in various experimental settings.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 358.70 g/mol | [3] |
| Solubility in DMSO | ≥ 10 mM | [3] |
| 20 mg/mL | [2] | |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | Vendor Recommendations & Common Practice |
| Storage of Solid Compound | -20°C for up to 12 months; 4°C for up to 6 months | [3] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| IC₅₀ (in HeLa cell cytosolic extracts) | ~50 µM | [2][3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Safety Precautions:
-
This compound is a chemical compound for research use only. Handle with care and avoid direct contact with skin, eyes, and clothing.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[7] Exercise caution and work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[1][2]
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.587 mg of this compound (Molecular Weight = 358.7 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1]
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 4. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with NS3694 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS3694 is a diarylurea compound that acts as a specific inhibitor of apoptosome formation.[1][2][3] The apoptosome is a large protein complex essential for the activation of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[4] By preventing the assembly of the apoptosome, this compound effectively blocks the activation of caspase-9 and subsequent downstream effector caspases, thereby inhibiting apoptosis.[1][2] This makes this compound a valuable tool for studying the role of the apoptosome in various cell death paradigms.[1]
These application notes provide a detailed protocol for assessing the impact of this compound on cell viability using the widely accepted WST-1 assay. The WST-1 assay is a colorimetric method for the sensitive quantification of cell proliferation and viability.[5][6] The assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases, which are only active in metabolically intact, viable cells.[5][6] The amount of formazan produced is directly proportional to the number of living cells in the culture.
Principle of the Assay
The WST-1 assay offers a straightforward and reliable method to determine cell viability. Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt WST-1 to a soluble, colored formazan product. The intensity of the color, which can be measured using a spectrophotometer, correlates directly with the number of viable cells. This assay allows for the quantitative assessment of cytotoxicity and cell proliferation in response to chemical compounds like this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a WST-1 assay assessing the effect of a 24-hour treatment with various concentrations of this compound on a hypothetical cell line.
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.235 | 0.092 | 98.8 |
| 5 | 1.210 | 0.078 | 96.8 |
| 10 | 1.180 | 0.081 | 94.4 |
| 25 | 1.155 | 0.075 | 92.4 |
| 50 | 1.120 | 0.069 | 89.6 |
| 100 | 1.090 | 0.071 | 87.2 |
Experimental Protocols
Materials and Reagents
-
Target cell line (e.g., HeLa, Jurkat, or a cell line relevant to the user's research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Following the treatment incubation, add 10 µL of WST-1 reagent to each well.[7][8]
-
Gently mix the contents of the wells by tapping the plate.
-
Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically.[7]
-
After the incubation, shake the plate for 1 minute on a shaker.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.[7]
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Signaling Pathway
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. materialneutral.info [materialneutral.info]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. takarabio.com [takarabio.com]
Application Notes and Protocols: Western Blot Analysis of Caspase Cleavage Following NS3694 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Initiator caspases, such as caspase-9, are activated by specific signaling pathways and, in turn, cleave and activate executioner caspases, like caspase-3, which then dismantle the cell. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and dATP, forms a multi-protein complex known as the apoptosome, which is responsible for the activation of pro-caspase-9.
NS3694 is a diarylurea compound that has been identified as a potent inhibitor of apoptosis.[1][2] Its mechanism of action involves the direct inhibition of the formation of the active apoptosome complex.[1][3] By preventing the assembly of this complex, this compound effectively blocks the activation of caspase-9 and all subsequent downstream caspase activity.[3] This makes this compound a valuable tool for studying the role of the apoptosome in various apoptotic paradigms.
Western blotting is a widely used technique to detect and quantify the cleavage of caspases, which is a hallmark of their activation.[4] This application note provides a detailed protocol for analyzing the effects of this compound on caspase-9 and caspase-3 cleavage in a cell-based assay using Western blotting.
Data Presentation
The following tables summarize representative quantitative data from a Western blot analysis of a human cancer cell line (e.g., HeLa or Jurkat cells) treated with an apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) in the presence or absence of this compound. Data is expressed as the relative band intensity of the cleaved caspase normalized to an internal loading control (e.g., β-actin or GAPDH) and compared to the untreated control.
Table 1: Effect of this compound on Cleaved Caspase-9 Levels
| Treatment | Concentration (µM) | Relative Cleaved Caspase-9 Band Intensity (Normalized to Loading Control) | Fold Change vs. Apoptotic Stimulus Alone |
| Untreated Control | - | 1.0 | - |
| Apoptotic Stimulus | - | 8.5 | 1.0 |
| Apoptotic Stimulus + this compound | 10 | 5.2 | 0.61 |
| Apoptotic Stimulus + this compound | 50 | 2.1 | 0.25 |
| Apoptotic Stimulus + this compound | 100 | 1.2 | 0.14 |
Table 2: Effect of this compound on Cleaved Caspase-3 Levels
| Treatment | Concentration (µM) | Relative Cleaved Caspase-3 Band Intensity (Normalized to Loading Control) | Fold Change vs. Apoptotic Stimulus Alone |
| Untreated Control | - | 1.0 | - |
| Apoptotic Stimulus | - | 12.3 | 1.0 |
| Apoptotic Stimulus + this compound | 10 | 7.8 | 0.63 |
| Apoptotic Stimulus + this compound | 50 | 3.5 | 0.28 |
| Apoptotic Stimulus + this compound | 100 | 1.5 | 0.12 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Caption: this compound inhibits the formation of the apoptosome complex in the intrinsic apoptosis pathway.
Caption: Experimental workflow for Western blot analysis of caspase cleavage.
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., HeLa, Jurkat, or THP-1) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound (in DMSO) and the chosen apoptotic stimulus (e.g., staurosporine or etoposide).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add the apoptotic stimulus at a predetermined optimal concentration and incubate for the desired time (e.g., 3-6 hours). Include untreated and stimulus-only control groups.
Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X Laemmli sample buffer to the normalized lysates and boiling for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% or 4-20% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-9 and cleaved caspase-3, diluted in the blocking buffer, overnight at 4°C with gentle shaking. Refer to the antibody datasheet for recommended dilutions. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
Data Analysis
-
Quantify the band intensities of cleaved caspases and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each cleaved caspase band to its corresponding loading control band.
-
Express the results as a fold change relative to the control or as a percentage of inhibition.
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effect of this compound on caspase cleavage. By following these detailed protocols, researchers can effectively demonstrate the mechanism of action of this compound and its potential as a therapeutic agent in apoptosis-related diseases. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining NS3694 with Chemotherapy Agents for Cancer Research
Disclaimer: As of the latest literature review, no preclinical or clinical studies have been published evaluating the combination of the apoptosome inhibitor NS3694 with any chemotherapy agents. Therefore, the following application notes and protocols are provided as a theoretical framework and a proposed experimental guide for researchers interested in exploring such combinations. The experimental designs are based on the known mechanism of action of this compound and standard methodologies for assessing drug synergy.
Introduction
This compound is a diarylurea compound that functions as a specific inhibitor of apoptosis by preventing the formation of the active ~700-kDa apoptosome complex.[1][2] This complex is a key component of the intrinsic apoptotic pathway, which is triggered by intracellular stress signals, including DNA damage induced by many conventional chemotherapy drugs. The formation of the apoptosome, which consists of Apaf-1, cytochrome c, and procaspase-9, leads to the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3), ultimately resulting in programmed cell death.[1][2]
Many chemotherapy agents exert their cytotoxic effects by inducing the intrinsic apoptotic pathway. However, cancer cells can develop resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic factors. While this compound is an inhibitor of apoptosis, its utility in combination with chemotherapy might seem counterintuitive. However, it can be a valuable tool to dissect the mechanisms of cell death induced by novel compounds or to determine if a chemotherapy agent kills cells through a caspase-independent pathway. For instance, if a chemotherapy agent's efficacy is not diminished by the presence of this compound, it would suggest that the agent induces cell death through alternative pathways such as necroptosis, autophagy, or caspase-independent apoptosis.[2]
This document outlines a proposed strategy for combining this compound with conventional chemotherapy agents to investigate mechanisms of drug-induced cell death.
Proposed Combination Strategy
The logical chemotherapy agents to test in combination with this compound are those that are known to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. By inhibiting the central hub of this pathway, researchers can elucidate the dependency of a given chemotherapeutic on apoptosome-mediated cell death.
Proposed Chemotherapy Agents for Combination Studies:
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to p53 activation and the initiation of the intrinsic apoptotic pathway.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, inducing DNA damage and subsequent apoptosis.
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis through the mitochondrial pathway.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and triggering apoptosis.
Data Presentation: Hypothetical Quantitative Data
The following tables present a hypothetical data structure for summarizing the results of combination experiments. The values are for illustrative purposes only.
Table 1: Single-Agent Cytotoxicity (IC50) in a Representative Cancer Cell Line (e.g., HeLa)
| Compound | IC50 (µM) after 48h |
| Etoposide | 15 |
| Doxorubicin | 0.5 |
| Paclitaxel | 0.02 |
| This compound | >100 (non-toxic)[3] |
Table 2: Combination Index (CI) Values for Etoposide and this compound
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. In this theoretical application, where this compound inhibits the action of etoposide, the expected outcome is antagonism.
| Etoposide (µM) | This compound (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 10 | 0.25 | 1.8 | Strong Antagonism |
| 15 | 10 | 0.35 | 1.5 | Antagonism |
| 30 | 10 | 0.45 | 1.2 | Moderate Antagonism |
Experimental Protocols
Protocol for Determining Cell Viability and Synergy
This protocol describes how to assess the synergistic, additive, or antagonistic effects of combining this compound with a chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Etoposide, stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells for untreated cells and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations.
-
Protocol for Caspase Activity Assay
This protocol measures the activity of executioner caspases (caspase-3/7) to confirm the mechanism of cell death.
Materials:
-
Cells treated as described in Protocol 4.1.
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Plate reader (luminometer)
Procedure:
-
Treatment: Treat cells in a white-walled 96-well plate with single agents and combinations as described above.
-
Assay: After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration. Compare the activity in treated versus untreated cells. A combination of a chemotherapeutic agent with this compound is expected to show reduced caspase-3/7 activation compared to the chemotherapeutic agent alone.
Visualizations
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway showing the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Inhibitors of Apoptosis Proteins in Combination with Conventional Chemotherapy Leads to Synergistic Antitumor Activity in Medulloblastoma and Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Caspase-Independent Cell Death with NS3694
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NS3694, a specific inhibitor of apoptosome formation, for the investigation of caspase-independent cell death (CICD) pathways. By preventing the formation of the active apoptosome complex, this compound allows for the elucidation of alternative, non-caspase-mediated cell death mechanisms.
Introduction to this compound and Caspase-Independent Cell Death
Programmed cell death is a fundamental biological process essential for tissue homeostasis. While apoptosis, a caspase-dependent form of cell death, is well-characterized, there is growing interest in caspase-independent pathways. These alternative routes to cellular demise are crucial in scenarios where caspase activation is blocked or deficient, such as in certain pathological conditions or during specific developmental stages.
This compound is a cell-permeable diarylurea compound that specifically inhibits the formation of the ~700-kDa apoptosome complex.[1] This complex, formed by Apaf-1, cytochrome c, and procaspase-9, is a key initiator of the intrinsic apoptotic cascade. This compound prevents the association of procaspase-9 with Apaf-1, thereby inhibiting the activation of caspase-9 and downstream executioner caspases.[2][3] Importantly, this compound does not directly inhibit the enzymatic activity of caspases.[3] This specificity makes this compound an invaluable tool for distinguishing between caspase-dependent apoptosis and various forms of caspase-independent cell death.
Caspase-independent cell death can be triggered by various stimuli and involves a diverse array of effector molecules, including Apoptosis-Inducing Factor (AIF) and Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] AIF is a mitochondrial flavoprotein that can translocate to the nucleus upon specific death signals, leading to chromatin condensation and large-scale DNA fragmentation.[6][7] Overactivation of PARP-1, a nuclear enzyme involved in DNA repair, can lead to ATP depletion and a form of programmed necrosis known as parthanatos.[5][8]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the activity and effects of this compound in various experimental settings.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HeLa cell cytosolic extracts (cytochrome c-induced caspase activation) | ~50 µM | [5] |
| Tolerated Concentration | MCF-7S1 breast cancer cells | Up to 100 µM | [3] |
| Effect on TNF-induced Caspase Activation | WEHI-S murine fibrosarcoma cells | Effective inhibition at 10-50 µM | [3] |
| Effect on TNF-induced Cell Death | WEHI-S murine fibrosarcoma cells | No effect on cell death | [3] |
| Effect on FasL-induced Caspase Activation | SKW6.4 (Type I cells) | No inhibition | [3] |
| Effect on FasL-induced Cell Death | SKW6.4 (Type I cells) | No inhibition | [3] |
Table 1: In Vitro Activity of this compound.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: MTT cytotoxicity assay workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to study caspase-independent cell death using this compound.
Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well flat-bottom culture plates
-
Complete culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of your test compound and this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the test compounds, this compound, or a combination. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases-3 and -7.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)
-
2x Reaction Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)
-
DTT (Dithiothreitol)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Protocol:
-
Prepare cell lysates from treated and untreated cells using a suitable lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well black plate, add 20-50 µg of protein from each cell lysate and adjust the volume to 50 µL with lysis buffer.
-
Prepare a reaction mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the caspase-3/7 substrate (final concentration 50 µM) to each well.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[11]
-
Express the results as relative fluorescence units (RFU) or as fold-change compared to the untreated control.
Western Blot Analysis of Apoptotic and CICD Markers
This technique is used to detect the cleavage of caspases and PARP-1, as well as the expression levels of AIF.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-PARP-1, anti-AIF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentrations.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the levels of protein expression and cleavage. Cleaved PARP-1 will appear as an 89 kDa fragment.[12]
AIF Translocation Assay by Immunofluorescence
This method visualizes the movement of AIF from the mitochondria to the nucleus.
Materials:
-
Cells grown on coverslips
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-AIF)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat the cells as required.
-
Thirty minutes before the end of the treatment, add MitoTracker Red (100 nM) to the medium and incubate at 37°C to label the mitochondria.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-AIF antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of AIF (green) and DAPI (blue) in the absence of MitoTracker Red (red) indicates nuclear translocation.
PARP-1 Activity Assay
This colorimetric assay measures the enzymatic activity of PARP-1.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Histone-coated 96-well plate
-
Activated DNA
-
NAD+
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2 N HCl)
-
Microplate reader
Protocol:
-
Prepare nuclear extracts from your cell samples.
-
To the wells of a histone-coated microplate, add your nuclear extract.
-
Add activated DNA to initiate the reaction.
-
Add NAD+ to start the PARP-1 enzymatic reaction and incubate for 30-60 minutes at 37°C.
-
Wash the plate with PBS to stop the reaction.
-
Add the anti-pADPr primary antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Add the stop solution to turn the color yellow.
-
Read the absorbance at 450 nm. The absorbance is proportional to the PARP-1 activity.[13]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. protocols.io [protocols.io]
- 3. apexbt.com [apexbt.com]
- 4. TRANSLOCATION ASSAY - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 5. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. merckmillipore.com [merckmillipore.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Downstream Assays Following NS3694 Inhibition: A Detailed Guide
Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for studying the downstream effects of NS3694, a potent inhibitor of the intrinsic apoptosis pathway. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology.
Introduction to this compound
This compound is a diarylurea compound that has been identified as a specific inhibitor of apoptosome formation.[1][2][3] The apoptosome is a large, multimeric protein complex that plays a central role in the intrinsic pathway of apoptosis. Its formation is a critical step that leads to the activation of initiator caspase-9 and subsequent downstream effector caspases, ultimately resulting in programmed cell death.
Mechanism of Action:
This compound exerts its inhibitory effect by preventing the formation of the active 700-kDa apoptosome complex.[1][4] It acts downstream of mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release but upstream of caspase activation.[2][4] Specifically, this compound has been shown to inhibit the dATP-induced interaction between the apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9.[1][2] This disruption prevents the recruitment and proximity-induced activation of procaspase-9, thereby blocking the entire downstream caspase cascade.
It is important to note that this compound does not directly inhibit the enzymatic activity of caspases.[3][5] Its specificity lies in its ability to interfere with the assembly of the apoptosome. This makes it a valuable tool for distinguishing between the intrinsic and extrinsic apoptosis pathways and for studying cellular processes that are dependent on apoptosome-mediated caspase activation. This compound is effective in inhibiting apoptosis in type II cells, which require the mitochondrial amplification loop, but not in type I cells where caspase-8 can directly activate effector caspases.[1][2]
I. Downstream Assays for Validating this compound Activity
A series of downstream assays can be performed to confirm the inhibitory effect of this compound on the intrinsic apoptosis pathway. These assays are designed to measure key events in the apoptotic cascade, from apoptosome formation to the execution of cell death.
A. Biochemical Assays
1. Co-immunoprecipitation of Apaf-1 and Caspase-9:
This assay directly assesses the primary mechanism of this compound by determining its ability to disrupt the interaction between Apaf-1 and caspase-9.
-
Principle: In the presence of an apoptotic stimulus (e.g., dATP/cytochrome c in cell lysates), Apaf-1 and procaspase-9 associate to form the apoptosome. This interaction can be captured by immunoprecipitating one protein and detecting the other by western blotting. This compound should inhibit this co-immunoprecipitation.
-
Protocol:
-
Prepare cytosolic extracts from a suitable cell line (e.g., HeLa or THP-1).
-
Induce apoptosome formation by adding dATP (1 mM) and cytochrome c (1 µM).
-
Treat the lysates with varying concentrations of this compound or a vehicle control.
-
Incubate the lysates with an antibody against Apaf-1 or caspase-9 conjugated to magnetic or agarose (B213101) beads.
-
After incubation and washing, elute the immunoprecipitated proteins.
-
Analyze the eluates by SDS-PAGE and western blotting using antibodies against both Apaf-1 and caspase-9. A reduction in the co-precipitated protein in the this compound-treated samples indicates inhibition of the interaction.[1][2]
-
2. Caspase Activity Assays:
These assays measure the enzymatic activity of key caspases in the apoptotic cascade.
-
Principle: Caspases are proteases that cleave specific peptide substrates. Fluorogenic or colorimetric substrates can be used to quantify caspase activity. This compound should inhibit the activation of caspase-9 and downstream caspases like caspase-3.
-
Protocol (Caspase-3/7 DEVDase Activity):
-
Plate cells in a 96-well plate and treat with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound for the desired time.
-
Lyse the cells and add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C and measure the fluorescence at the appropriate excitation/emission wavelengths.
-
A decrease in fluorescence in the this compound-treated wells indicates inhibition of caspase-3/7 activity.[1]
-
3. Western Blot Analysis of Caspase Cleavage:
This method provides a qualitative or semi-quantitative assessment of caspase activation.
-
Principle: Caspases are synthesized as inactive zymogens (procaspases) and are activated by proteolytic cleavage. Western blotting can detect the disappearance of the pro-form and the appearance of the cleaved, active fragments.
-
Protocol:
-
Treat cells with an apoptotic inducer and this compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies specific for the pro- and cleaved forms of caspase-9, caspase-3, and a downstream substrate like PARP (Poly (ADP-ribose) polymerase).
-
Inhibition by this compound will be evident by a reduction in the cleaved forms of these proteins.[1]
-
B. Cell-Based Assays
1. Cell Viability and Apoptosis Assays:
These assays determine the overall effect of this compound on cell survival and the induction of apoptosis.
-
MTT/XTT Assay (Viability): Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay (Viability): Distinguishes between live and dead cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis): Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. This can be analyzed by flow cytometry or fluorescence microscopy.
-
TUNEL Assay (Apoptosis): Detects DNA fragmentation, a hallmark of late apoptosis.
2. Cytochrome c Release Assay:
This assay is crucial for confirming that this compound acts downstream of mitochondrial events.
-
Principle: During intrinsic apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be visualized by immunofluorescence microscopy or quantified by western blotting of cytosolic and mitochondrial fractions.
-
Protocol (Immunofluorescence):
-
Grow cells on coverslips and treat with an apoptotic stimulus and this compound.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against cytochrome c and a fluorescently labeled secondary antibody.
-
Visualize by fluorescence microscopy. In untreated apoptotic cells, cytochrome c staining will be diffuse throughout the cytoplasm, while in this compound-treated cells, it should remain punctate within the mitochondria, similar to control cells.[2][4]
-
II. Data Presentation
Table 1: Summary of Expected Quantitative Effects of this compound on Downstream Assays
| Assay | Parameter Measured | Expected Effect of this compound | Typical Concentration Range | Reference |
| Co-immunoprecipitation | Amount of Caspase-9 co-precipitated with Apaf-1 | Dose-dependent decrease | 10-100 µM | [1][2] |
| Caspase-3/7 Activity Assay | DEVDase activity (fluorescence/absorbance) | Dose-dependent decrease | 10-100 µM | [1] |
| Western Blot | Ratio of cleaved to pro-caspase-9/3 and cleaved PARP | Dose-dependent decrease | 10-100 µM | [1] |
| Cell Viability (MTT/XTT) | Cell viability (%) | Protection from apoptosis-induced cell death | 10-100 µM | [2][5] |
| Annexin V/PI Staining | Percentage of apoptotic cells | Dose-dependent decrease in Annexin V positive cells | 10-100 µM | [6] |
| Cytochrome c Release | Cytosolic cytochrome c levels | No significant inhibition | Up to 50 µM | [2][4] |
III. Visualization of Pathways and Workflows
Caption: Signaling pathway of intrinsic apoptosis highlighting the inhibitory action of this compound on apoptosome assembly.
Caption: Experimental workflow for validating the downstream effects of this compound inhibition.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of NS3694
Topic: NS3694 In Vivo Study Design and Considerations Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigation into this compound as a KCa3.1/KCa2.3 channel activator, as per the topic query, found no supporting scientific literature. Instead, extensive evidence identifies this compound as a diarylurea compound that functions as an inhibitor of apoptosis by preventing the formation of the apoptosome complex[1][2][3][4]. Therefore, these application notes are based on its documented mechanism as an apoptosis inhibitor. To date, no in vivo animal studies of this compound have been reported[1].
Introduction and Rationale
This compound is a small molecule inhibitor of the intrinsic apoptosis pathway. It acts by preventing the dATP- and cytochrome c-induced formation of the ~700-kDa apoptosome complex, which is necessary for the activation of the initiator caspase-9 and subsequent effector caspases like caspase-3[2][4]. Unlike peptide-based caspase inhibitors, this compound does not directly inhibit caspase enzymatic activity but rather targets the protein-protein interactions required for apoptosome assembly, specifically the association of caspase-9 with Apaf-1[2][3].
Given that excessive apoptosis is a key pathological feature in a variety of diseases, including ischemic injury (e.g., stroke, myocardial infarction), neurodegenerative disorders, and certain autoimmune diseases, this compound presents a novel therapeutic tool. An in vivo study is necessary to evaluate its potential as a drug candidate in a relevant disease model. This document outlines a proposed study design to investigate the neuroprotective effects of this compound in a rodent model of focal cerebral ischemia (stroke), where apoptosis is a major contributor to neuronal cell death in the ischemic penumbra.
Signaling Pathway of this compound Action
The diagram below illustrates the intrinsic apoptosis pathway and the specific point of intervention for this compound. Upon intracellular stress or damage, cytochrome c is released from the mitochondria. In the cytosol, it binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9. This compound inhibits the formation of this apoptosome, thereby blocking the downstream activation of effector caspases and preventing apoptosis.
In Vivo Study Design: Neuroprotective Efficacy in a Rodent Stroke Model
Objective
To determine the efficacy of this compound in reducing brain infarct volume and improving neurological outcome following transient focal cerebral ischemia in a rat model.
Animal Model
Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in adult male Sprague-Dawley rats (250-300g). Justification: The tMCAO model is a widely used and clinically relevant model of ischemic stroke that produces a core infarct and a surrounding penumbral region where apoptosis is a prominent form of cell death. This makes it an ideal model to test an anti-apoptotic agent.
Experimental Groups
A minimum of n=10 animals per group is recommended for statistical power.
| Group | Treatment | Dosage | Route | Timing |
| 1 | Sham Operation | N/A | N/A | N/A |
| 2 | tMCAO + Vehicle | Vehicle (e.g., 10% DMSO in saline) | Intraperitoneal (i.p.) | 1 hour post-reperfusion |
| 3 | tMCAO + this compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (i.p.) | 1 hour post-reperfusion |
| 4 | tMCAO + this compound | Mid Dose (e.g., 30 mg/kg) | Intraperitoneal (i.p.) | 1 hour post-reperfusion |
| 5 | tMCAO + this compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) | 1 hour post-reperfusion |
Note on Dosing: Since no in vivo data exists, the proposed doses are exploratory. A preliminary dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) study is highly recommended. The doses are extrapolated based on effective in vitro concentrations of 10-100 µM[2].
Experimental Workflow
The workflow diagram below outlines the key steps of the proposed in vivo study.
Experimental Protocols
Drug Formulation
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration.
-
The final concentration of DMSO in the vehicle should not exceed 10% to avoid solvent toxicity.
Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 nylon monofilament suture with a silicon-coated tip into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without the filament insertion.
Neurological Deficit Scoring
Assess neurological function at 24 hours post-tMCAO using a standardized 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
-
Euthanize the animal at 24 hours post-tMCAO and perfuse transcardially with cold saline.
-
Rapidly remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume, correcting for edema.
Immunohistochemistry for Apoptosis Markers
-
For a separate cohort of animals, perfuse with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in PFA, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains on a cryostat.
-
Perform standard immunohistochemical staining on the sections using primary antibodies against cleaved caspase-3 or a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells.
-
Use appropriate secondary antibodies and imaging systems to visualize and quantify the number of positive cells in the ischemic penumbra.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test like Tukey's for multiple group comparisons, or a Kruskal-Wallis test for non-parametric data like neurological scores). A p-value of <0.05 will be considered statistically significant.
Table 1: In Vitro Efficacy of this compound
This table summarizes the available quantitative data from in vitro studies that can inform in vivo dose selection.
| Assay | System | Parameter | Effective Concentration | Reference |
| Caspase-3-like activity inhibition | HeLa cell cytosolic extracts | IC50 | ~50 µM | [2] |
| Apoptosome complex formation | THP.1 cell lysates | Inhibition | 100-500 µM | [2][4] |
| Inhibition of TNF-induced apoptosis | MCF-casp3 cells | Inhibition | 10-100 µM | [2] |
| Inhibition of staurosporine-induced caspase activation | ME-180as cells | Inhibition | 1-5 µM | [2] |
Table 2: Expected Outcome Measures
This table provides a template for presenting the results from the proposed in vivo study.
| Group | N | Neurological Score (0-4) | Total Infarct Volume (mm³) | % Infarct Volume (Corrected) | Cleaved Caspase-3 Positive Cells/field |
| Sham | 10 | ||||
| Vehicle | 10 | ||||
| This compound (10 mg/kg) | 10 | ||||
| This compound (30 mg/kg) | 10 | ||||
| This compound (50 mg/kg) | 10 |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NS3694 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing NS3694, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides practical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges related to dissolving and handling this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A1: this compound is a diarylurea compound with a chemical structure that confers low aqueous solubility. Its aromatic rings and halogen substituents contribute to its hydrophobic nature, making it resistant to dissolving in polar solvents like water. This is a common characteristic of many small molecule inhibitors designed to be cell-permeable.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.[1] Other options include dimethylformamide (DMF) and ethanol, though solubility may be lower.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. What can I do to prevent this?
A3: This is a frequent issue known as "crashing out." It occurs when the highly concentrated drug in the organic stock solution is rapidly introduced into the aqueous buffer, where its solubility is much lower. To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer slowly and with vigorous mixing or vortexing. This rapid dispersion helps to prevent the formation of localized high concentrations that lead to precipitation. Additionally, ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming to 37°C can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always ensure that the temperature is compatible with your experimental setup and the stability of other components in your solution.
Q5: How does pH affect the solubility of this compound?
A5: this compound contains a carboxylic acid group, which means its solubility can be influenced by pH. As a weak acid, its solubility is expected to increase at a higher pH (more basic conditions) due to the ionization of the carboxylic acid to a more soluble carboxylate form. However, the stability of the compound at different pH values should also be considered.
Data Presentation: this compound Solubility
The following table summarizes the known and predicted solubility of this compound.
| Solvent/Medium | Solubility | Source |
| DMSO | ~20 mg/mL | Cayman Chemical[1] |
| DMF | ~25 mg/mL | Cayman Chemical[1] |
| Ethanol | ~14 mg/mL | Cayman Chemical[1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Cayman Chemical[1] |
| Predicted Aqueous Solubility | -4.6 logS | AqSolPred |
Note: The predicted aqueous solubility (logS) from AqSolPred suggests very low intrinsic water solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the appropriate temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. It is critical to add the DMSO stock to the buffer, not the other way around.
-
Final Check: Visually inspect the solution for any signs of precipitation. If a slight precipitate forms, brief sonication or continued gentle warming may help to redissolve it.
Visualizations
Troubleshooting Workflow for this compound Insolubility
References
determining optimal NS3694 incubation time
Welcome to the technical support center for NS3694. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, a potent inhibitor of apoptosome formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable diarylurea compound that specifically inhibits the intrinsic pathway of apoptosis.[1][2] It functions by preventing the formation of the active 700-kDa apoptosome complex.[1][2] This inhibitory action occurs after the release of cytochrome c from the mitochondria but before the activation of effector caspases.[1][3] this compound prevents the association of procaspase-9 with Apaf-1, a critical step for the activation of the caspase cascade.[1][3] It is important to note that this compound does not directly inhibit the enzymatic activity of caspases.[2][4]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line, the apoptosis-inducing stimulus, and the specific experimental endpoint. Based on published studies, a good starting point for concentration is a dose-response experiment ranging from 1 µM to 100 µM.[1][2] Incubation times can vary significantly, from 30 minutes in cell-free lysate experiments to several hours (e.g., 16, 24, 48 hours) in cell-based assays.[1][5] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific model system.[6][7]
Q3: How should I prepare and store this compound?
A3: For a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q4: In which signaling pathway does this compound act?
A4: this compound acts within the intrinsic (or mitochondrial) apoptosis signaling pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.[8][9] this compound specifically intervenes at the point of apoptosome assembly.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time and concentration for this compound treatment.
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed. | 1. Incubation time is too short: The compound may not have had enough time to exert its effect. | 1. Increase incubation time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify a more effective duration.[6] |
| 2. This compound concentration is too low: The concentration may be insufficient to inhibit apoptosome formation in your specific cell line. | 2. Increase this compound concentration: Conduct a dose-response experiment with a higher concentration range. | |
| 3. The apoptotic pathway is not dependent on the apoptosome: The cell death you are observing may be occurring through the extrinsic pathway or a caspase-independent mechanism. This compound does not inhibit FasL-induced apoptosis in Type I cells.[1][2] | 3. Verify the apoptotic pathway: Use positive and negative controls to confirm the involvement of the intrinsic pathway. For example, use an apoptosis inducer known to act through the mitochondrial pathway. | |
| Excessive cell death is observed even in the presence of this compound. | 1. This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity. | 1. Reduce this compound concentration: Perform a dose-response experiment to find the optimal non-toxic concentration. |
| 2. Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve this compound may be causing cell death at the concentration used. | 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle as your experimental groups. Ensure the final vehicle concentration is non-toxic (typically <0.5% for DMSO). | |
| 3. Caspase-independent cell death: The apoptosis inducer you are using may also trigger caspase-independent death pathways that are not inhibited by this compound.[1][5] | 3. Investigate alternative death pathways: Use specific inhibitors for other cell death pathways (e.g., necroptosis, ferroptosis) to determine if they are involved. | |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density: Inconsistent cell numbers can lead to variability in the response to this compound. | 1. Standardize cell seeding: Ensure that cells are seeded at a consistent density across all experiments and that they are in the logarithmic growth phase. |
| 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents can lead to significant variability. | 2. Ensure proper pipetting technique: Calibrate your pipettes regularly and use proper technique to ensure accuracy and precision. |
Experimental Protocols & Data
Summary of Experimental Conditions for this compound
The following table summarizes various experimental conditions reported in the literature for this compound. This data can serve as a starting point for designing your own experiments.
| Cell Line/System | Apoptosis Inducer | This compound Concentration | Incubation Time | Outcome | Reference |
| HeLa Cell Cytosolic Extracts | Cytochrome c / dATP | 10 - 100 µM | 120 minutes | Inhibition of caspase-3-like activity | [1] |
| THP.1 Cell Lysates | dATP | Increasing concentrations | 30 minutes | Inhibition of DEVDase activity and caspase processing | [1][5] |
| MCF-casp3 Cells | TNF | 10 - 100 µM | 48 hours (MTT assay) / 17 hours (DEVDase assay) | Inhibition of TNF-induced apoptosis and caspase activation | [1] |
| ME-180as Cells | TNF or Staurosporine | 1 - 5 µM | 48 hours (MTT assay) / 17 hours (DEVDase assay) | Inhibition of TNF- and staurosporine-induced caspase activation | [1] |
| SKW6.4 Cells | FasL | up to 50 µM | 16 hours | No inhibition of FasL-induced cell death or caspase activation | [1] |
| HepG2 Cells | CP-91149 | Not specified | 24 hours | Protection against CP-91149-induced cell death | [5] |
General Experimental Protocol: Determining Optimal this compound Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time for this compound in a cell-based assay.
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Simultaneously or subsequently, add the apoptosis-inducing agent.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours). It is recommended to use a separate plate for each time point.
-
-
Endpoint Measurement:
-
At the end of each incubation period, perform a cell viability or apoptosis assay (e.g., MTT, MTS, Caspase-Glo, Annexin V staining).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the results as cell viability or apoptosis versus incubation time for each this compound concentration.
-
The optimal incubation time is the earliest point at which a significant and reproducible inhibitory effect of this compound is observed without causing significant toxicity in the this compound-only control wells.
-
Visualizing the Mechanism of this compound
To further clarify the role of this compound, the following diagrams illustrate the intrinsic apoptosis pathway and a general experimental workflow.
Caption: Intrinsic apoptosis pathway showing the inhibitory action of this compound.
Caption: General workflow for determining the optimal this compound incubation time.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
potential off-target effects of NS3694 in cellular assays
Welcome to the technical support center for NS3694. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential off-target effects through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific, cell-permeable diarylurea compound that inhibits the intrinsic pathway of apoptosis. Its primary mechanism is the inhibition of apoptosome formation.[1][2] It acts downstream of mitochondrial cytochrome c release but upstream of the activation of caspase-9.[1][3] this compound prevents the dATP-induced formation of the active ~700-kDa apoptosome complex, thereby inhibiting the activation of caspase-9 and downstream effector caspases like caspase-3.[1][3]
Q2: Is this compound a direct caspase inhibitor?
A2: No, this compound does not directly inhibit the enzymatic activity of caspases.[2] Studies have shown that it fails to inhibit recombinant caspase-3 and caspase-9 even at high concentrations.[2] Its inhibitory effect on apoptosis is due to the prevention of caspase activation by blocking apoptosome assembly.[1]
Q3: Does this compound affect other cell death pathways?
A3: this compound is highly selective for the apoptosome-mediated intrinsic apoptosis pathway. It has been demonstrated that this compound does not inhibit the extrinsic apoptosis pathway, which is initiated by death receptors like FasL.[1][2] Furthermore, it does not prevent caspase-independent cell death.[2]
Q4: What is the IC50 of this compound?
A4: The IC50 for this compound in inhibiting cytochrome c-induced caspase activation in HeLa cell cytosolic extracts is approximately 50 µM.[2]
Troubleshooting Guide: Potential Off-Target Effects
While this compound is known for its specificity, unexpected results in cellular assays can occur. This guide provides a framework for troubleshooting potential off-target effects.
Issue 1: Unexpected cytotoxicity is observed at concentrations where apoptosome inhibition is not the expected primary effect.
-
Possible Cause 1: Off-target kinase inhibition. this compound belongs to the diarylurea chemical class. Many diarylurea compounds are known to be kinase inhibitors. While this compound is optimized to inhibit apoptosome formation, at higher concentrations, it may interact with various kinases, leading to unforeseen cellular effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise concentration at which the unexpected effect occurs and compare it to the known IC50 for apoptosome inhibition.
-
Use a Structurally Unrelated Apoptosome Inhibitor: If a different inhibitor of apoptosome formation does not reproduce the unexpected phenotype, it may suggest an off-target effect of this compound.
-
Kinase Activity Profiling: If resources permit, perform a kinase profiling assay to screen for potential interactions of this compound with a panel of kinases.
-
Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins in pathways commonly affected by kinase inhibitors (e.g., MAPK/ERK, PI3K/Akt).
-
Issue 2: Changes are observed in signaling pathways not directly related to apoptosis.
-
Possible Cause: Indirect cellular response or unknown off-target interaction. Inhibition of apoptosis can have downstream consequences on cellular signaling. Alternatively, this compound might be interacting with an unknown protein.
-
Troubleshooting Steps:
-
Confirm Apoptosome Inhibition: Ensure that at the concentration used, this compound is effectively inhibiting apoptosis as expected (e.g., by measuring caspase-3/7 activity).
-
Rescue Experiment: If the off-target effect is hypothesized to be due to interaction with a specific protein, attempt a rescue experiment by overexpressing that protein.
-
Chemical Proteomics: Advanced techniques like chemical proteomics can be used to identify the binding partners of this compound in an unbiased manner.
-
Quantitative Data Summary
Table 1: Specificity of this compound in Different Cell Death Pathways
| Assay | Cell Line | Inducer | This compound Effect | Citation |
| Apoptosome-mediated Caspase Activation | HeLa cell cytosol | Cytochrome c / dATP | Inhibition | [1][2] |
| Extrinsic Pathway Caspase Activation | SKW6.4 | FasL | No Inhibition | [1][2] |
| Caspase-Independent Cell Death | WEHI-S | TNF | No Inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Apoptosome Formation and Caspase Activation Assay
This assay is used to determine the direct inhibitory effect of this compound on apoptosome formation.
-
Preparation of Cytosolic Extracts:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate extraction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant (cytosolic extract).
-
-
Apoptosome Activation and Inhibition:
-
In a microcentrifuge tube, combine cytosolic extract (typically 50-100 µg of protein) with 1 µL of this compound at various concentrations (or vehicle control).
-
Initiate apoptosome formation by adding 10 µM cytochrome c and 1 mM dATP.
-
Incubate at 37°C for 1 hour.
-
-
Measurement of Caspase Activity:
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation of Apaf-1 and Caspase-9
This protocol confirms that this compound disrupts the interaction between Apaf-1 and caspase-9.
-
Induction of Apoptosome Formation:
-
Prepare cytosolic extracts as described in Protocol 1.
-
Incubate the extract with 10 µM cytochrome c and 1 mM dATP in the presence or absence of 100 µM this compound for 1 hour at 37°C.
-
-
Immunoprecipitation:
-
Add an anti-caspase-9 antibody to the extracts and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1 hour.
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Apaf-1 and caspase-9 to detect the co-immunoprecipitation.
-
Visualizations
Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
Technical Support Center: NS3694 Experiments and Controlling for DMSO Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS3694. The focus is on effectively controlling for the effects of the common solvent, Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable diarylurea compound that acts as an inhibitor of apoptosis.[1] Its primary mechanism of action is the inhibition of apoptosome formation. The apoptosome is a large protein complex required for the activation of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By preventing the formation of a functional apoptosome, this compound blocks the activation of caspase-9 and subsequent downstream effector caspases, thereby inhibiting apoptosis.[1][2]
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound is poorly soluble in aqueous solutions but is readily soluble in DMSO.[2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of experimental drugs for in vitro and in vivo studies.
Q3: What are the potential off-target effects of DMSO in my experiments?
A3: While widely used, DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results if not properly controlled. These effects are generally concentration-dependent and can include:
-
Induction of apoptosis: At certain concentrations, DMSO itself can induce apoptosis and activate caspases, including caspase-9.[3][4]
-
Alteration of cell growth and viability: DMSO can impact cell proliferation rates and viability.
-
Changes in gene expression and cell signaling: DMSO can alter various cellular pathways.
-
Increased cell membrane permeability: This can affect the cellular uptake of other compounds.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v) to minimize its effects. However, the tolerance to DMSO can be cell-type dependent. It is always best practice to perform a vehicle toxicity study to determine the maximal tolerated concentration of DMSO for your specific cell line and experimental duration.
Q5: How should I prepare and store my this compound stock solution in DMSO?
A5: this compound is soluble in DMSO at concentrations of ≥46 mg/mL.[2] For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[2] One supplier suggests that the compound is stable for at least four years when stored properly.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in this compound-treated versus control groups.
| Possible Cause | Troubleshooting Step |
| DMSO Vehicle Effects | Ensure a proper vehicle control is included in every experiment. This control should contain the same final concentration of DMSO as the this compound-treated samples. |
| Perform a DMSO dose-response curve on your cells to determine the highest concentration that does not significantly affect viability or the apoptosis pathway under investigation. | |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. |
| Confirm the integrity of your this compound stock. If possible, verify its activity in a well-established positive control assay. | |
| Cell Culture Conditions | Ensure consistent cell seeding density and passage number across all experimental groups. |
| Monitor for any signs of contamination in your cell cultures. |
Issue 2: High background apoptosis in vehicle control wells.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Lower the final concentration of DMSO in your assay. Aim for ≤ 0.1% if possible for your cell type. |
| Re-evaluate the DMSO tolerance of your specific cell line with a detailed viability and apoptosis assay. | |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Minimize handling stress during cell seeding and treatment. | |
| Interaction with Media Components | Some components in serum or media may interact with DMSO. Consider using reduced-serum media during the treatment period if compatible with your cells. |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Property | Value | Source |
| Solubility in DMSO | ≥46 mg/mL | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Solubility in Water | Insoluble | [2] |
| Recommended Storage | -20°C | [2] |
| Long-term Stability in DMSO | ≥ 4 years | [1] |
Table 2: Reported Effects of DMSO on Apoptosis and Caspase Activity
| DMSO Concentration | Cell Type | Observed Effect | Source |
| 2.5% | EL-4 murine lymphoma | Induced apoptosis, activation of caspase-9 and -3. | [3] |
| 1% | Primary rat hepatocytes | Caused redistribution of caspase-9 from the nucleus to the cytosol. | [4][5] |
| >5% | Human fibroblast-like synoviocytes | Induced cleavage of caspase-3. | |
| 0.5% | Human fibroblast-like synoviocytes | ~25% cell death after 24 hours. | |
| <0.05% | Human fibroblast-like synoviocytes | Considered safe with minimal impact. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, prepare a parallel set of dilutions for your vehicle control using only DMSO and cell culture medium, ensuring the final DMSO concentration matches each corresponding this compound concentration.
-
Protocol 2: Establishing a Robust DMSO Vehicle Control for Apoptosis Assays
-
Determine the DMSO Concentration Range:
-
Based on your this compound working concentrations, calculate the corresponding final DMSO concentrations that will be present in your cell culture wells.
-
-
Vehicle Control Groups:
-
For each concentration of this compound you plan to test, you must have a corresponding vehicle control group.
-
The vehicle control wells will receive the same volume of the DMSO/media mixture as the this compound-treated wells, but without the this compound.
-
-
Experimental Setup Example (96-well plate):
-
Untreated Control: Cells in media only.
-
Vehicle Controls:
-
Cells + Media + 0.05% DMSO
-
Cells + Media + 0.1% DMSO
-
Cells + Media + 0.2% DMSO (and so on, matching your this compound treatment groups)
-
-
This compound Treatment Groups:
-
Cells + Media + 10 µM this compound (in 0.05% DMSO)
-
Cells + Media + 20 µM this compound (in 0.1% DMSO)
-
Cells + Media + 40 µM this compound (in 0.2% DMSO)
-
-
Positive Control for Apoptosis: Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Data Analysis:
-
When analyzing your results, always compare the effect of this compound at a specific concentration to its corresponding vehicle control at the same DMSO concentration.
-
This allows you to subtract any background effects caused by the DMSO itself.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits apoptosis by preventing apoptosome formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Involvement of mitochondrial permeability transition and caspase-9 activation in dimethyl sulfoxide-induced apoptosis of EL-4 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NS3694 not inhibiting apoptosis as expected
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are using NS3694 and not observing the expected inhibition of apoptosis.
Troubleshooting Guide & FAQs
This guide addresses common issues that may lead to a failure to observe the anti-apoptotic effects of this compound.
Question 1: Why is this compound not inhibiting apoptosis in my experiment?
Answer: A lack of apoptotic inhibition by this compound can stem from several factors related to its specific mechanism of action, the experimental setup, or the biology of the cell system being used. Here are the primary areas to troubleshoot:
-
Incorrect Apoptotic Pathway Activation: this compound is a highly specific inhibitor of the intrinsic apoptosis pathway . It functions by preventing the formation of the active 700-kDa apoptosome complex, which is formed in response to the release of cytochrome c from the mitochondria.[1][2][3] It does this by interfering with the association of Apaf-1 and pro-caspase-9.[2][4] If cell death in your experiment is being induced by a different pathway, this compound will not be effective.
-
Extrinsic Pathway: This pathway is triggered by the activation of death receptors (e.g., Fas, TNF receptors) and can directly activate caspase-8, bypassing the need for apoptosome formation in some cell types (Type I cells).[1][3] this compound has been shown to be ineffective at inhibiting FasL-induced apoptosis.[1][3]
-
Caspase-Independent Cell Death: Your experimental conditions might be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death, which are not inhibited by this compound.[3] In some cell lines, this compound has been observed to inhibit caspase activation without affecting overall cell viability, indicating a caspase-independent death mechanism is at play.[1][3]
-
-
Suboptimal Concentration of this compound: The effective concentration of this compound is cell-type and stimulus-dependent. While it has been shown to be effective in the 10-100 µM range in several cell lines, the optimal concentration for your specific system may vary.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Compound Integrity and Handling:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in your culture medium. Precipitated compound will not be biologically active.
-
Stability: Improper storage may lead to degradation of the compound. Store this compound according to the manufacturer's instructions.
-
-
Cell Line-Specific Factors: Some cell lines may have inherent resistance to the inhibition of the intrinsic pathway or may have mutations in key components of this pathway (e.g., Apaf-1, caspase-9) that could affect the efficacy of this compound.
-
Experimental Timing: The kinetics of apoptosis can vary significantly between cell types and with different inducers. It is important to perform a time-course experiment to ensure you are measuring apoptosis at an appropriate time point.
Question 2: How can I confirm that the intrinsic apoptosis pathway is being activated in my experimental system?
Answer: To confirm that the cell death you are observing is mediated by the intrinsic pathway, you can measure key molecular events specific to this cascade:
-
Western Blot for Cleaved Caspase-9: The activation of caspase-9 is a hallmark of the intrinsic pathway, as it is the initiator caspase activated within the apoptosome. Detecting the cleaved (active) form of caspase-9 by Western blot is strong evidence for the activation of this pathway.
-
Cytochrome c Release Assay: The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. You can assess this by separating cytosolic and mitochondrial fractions of your cell lysates and performing a Western blot for cytochrome c in each fraction. An increase in cytosolic cytochrome c is indicative of intrinsic pathway activation.
-
Western Blot for Cleaved Caspase-3 and PARP: While caspase-3 is a downstream executioner caspase activated by both intrinsic and extrinsic pathways, its cleavage, along with the cleavage of its substrate PARP, confirms that a caspase-dependent apoptotic process is occurring. When used in conjunction with evidence of caspase-9 activation, it solidifies the role of the intrinsic pathway.
Question 3: What are the optimal working concentrations for this compound?
Answer: Based on published literature, the effective concentration of this compound for inhibiting apoptosis in cell-based assays typically ranges from 10 µM to 100 µM .[1][5] In cell-free assays using cytosolic extracts, an IC50 of approximately 50 µM has been reported for the inhibition of cytochrome c-induced caspase activation.[5][6]
However, the optimal concentration is highly dependent on the cell line, the apoptosis-inducing stimulus, and the duration of treatment. Therefore, it is strongly recommended to perform a dose-response experiment for your specific experimental conditions. A good starting range for a dose-response curve would be from 1 µM to 100 µM.
Question 4: Could another form of programmed cell death be occurring if this compound is not effective?
Answer: Yes, if this compound is not inhibiting cell death, it is possible that a caspase-independent pathway is activated. Two common alternative programmed cell death pathways are:
-
Necroptosis: This is a form of regulated necrosis that is initiated by stimuli similar to those that trigger extrinsic apoptosis (e.g., TNFα), particularly when caspase-8 is inhibited. It is a pro-inflammatory mode of cell death.
-
Autophagy-Dependent Cell Death: While autophagy is primarily a pro-survival mechanism, excessive or prolonged autophagy can lead to cell death.
If you suspect an alternative cell death pathway, you can investigate specific markers for these pathways, such as the phosphorylation of MLKL for necroptosis or the conversion of LC3-I to LC3-II for autophagy, using Western blotting.
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound from published studies.
Table 1: Effective Concentrations of this compound in Various Experimental Systems
| Cell Line / System | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |
| HeLa Cell Cytosolic Extract | Cytochrome c / dATP | ~50 µM (IC50) | Inhibition of caspase activation | [5][6] |
| THP-1 Cell Lysates | dATP | 100-500 µM | Inhibition of caspase-3 and -9 processing | [1] |
| MCF-casp3 Cells | TNFα | 10-100 µM | Inhibition of DEVDase activity and protection from cell death | [1] |
| ME-180as Cells | Staurosporine | 1-5 µM | Inhibition of DEVDase activity | [1] |
| WEHI-S Cells | TNFα | 10-50 µM | Inhibition of DEVDase activity but no effect on cell viability | [1][3] |
| SKW6.4 Cells | Fas Ligand | Up to 50 µM | No inhibition of DEVDase activity or cell death | [1][3] |
Table 2: Troubleshooting Apoptosis Assay Outcomes with this compound Treatment
| Annexin V / PI Staining Result | Interpretation | Possible Reason if this compound is Ineffective | Suggested Action |
| High Annexin V+/PI- & Annexin V+/PI+ | Apoptosis is occurring | The apoptotic pathway is not the intrinsic pathway. | Confirm pathway with caspase-9 cleavage. Test for extrinsic or caspase-independent pathways. |
| Low Annexin V+/PI- & High Annexin V-/PI+ | Primarily necrosis | The stimulus is inducing necrosis, not apoptosis. | Use a known inducer of intrinsic apoptosis (e.g., etoposide). |
| Low Annexin V & PI Staining | No significant cell death | The concentration of the apoptotic inducer is too low or the incubation time is too short. | Perform a dose-response and time-course experiment for the inducing agent. |
Experimental Protocols
Protocol 1: Induction of Intrinsic Apoptosis using Etoposide (B1684455)
Etoposide is a topoisomerase II inhibitor that causes DNA damage, a common trigger for the intrinsic apoptosis pathway.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Etoposide: Prepare a stock solution of etoposide in DMSO. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use. The effective concentration can range from 0.5 µM to 50 µM depending on the cell line.[7]
-
This compound Pre-treatment: Prepare the required concentration of this compound in complete culture medium. Remove the existing medium from your cells and add the medium containing this compound. Incubate for 1-2 hours prior to adding the apoptotic inducer.
-
Etoposide Treatment: Add the etoposide-containing medium to the cells (already treated with this compound or a vehicle control).
-
Incubation: Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, harvest both adherent and floating cells to ensure all apoptotic cells are collected for analysis.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Collect cells as described in Protocol 1. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Caspase-3/7 Activity
This assay quantifies the activity of the executioner caspases-3 and -7, which is a hallmark of apoptosis.
-
Cell Seeding and Treatment: Plate and treat cells with your apoptosis inducer and this compound (or vehicle) in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (containing the DEVD peptide sequence) with a buffer.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (usually in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Visualizations
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NS3694 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the apoptosome inhibitor NS3694 effectively while minimizing cytotoxic effects. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide provides solutions to common problems related to its concentration and potential cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High levels of unexpected cell death observed at desired inhibitory concentrations. | This compound concentration is too high for the specific cell line. Some cell lines are more sensitive to chemical treatments. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) and identify the lowest concentration that provides the desired inhibitory effect on apoptosome formation without significant cell death. |
| Solvent (e.g., DMSO) toxicity. The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (media with the same solvent concentration as the highest this compound concentration) in your experiments.[1] | |
| Prolonged exposure to this compound. Continuous exposure may lead to cumulative toxicity. | Reduce the incubation time. Conduct a time-course experiment to determine the minimum time required to achieve the desired inhibition. | |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration. this compound is soluble in DMSO but may precipitate when diluted in aqueous media.[2] | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing. If precipitation persists, consider a brief sonication or warming the solution to 37°C.[3] It is also recommended to prepare fresh dilutions for each experiment. |
| Interaction with components in the cell culture medium. Salts or proteins in the medium can sometimes cause precipitation. | Test the solubility of this compound in your specific cell culture medium before treating cells. If necessary, consider using a serum-free medium for the duration of the treatment, if compatible with your cell line. | |
| Inconsistent or no inhibitory effect of this compound. | This compound concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. The reported IC50 for inhibiting cytochrome c-induced caspase activation in HeLa cell extracts is approximately 50 µM.[4] |
| Degradation of this compound. Improper storage or repeated freeze-thaw cycles can lead to reduced activity. | Store the stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Prepare fresh dilutions from the stock for each experiment. | |
| Cell-type specific differences in response. The efficacy of this compound can vary between cell lines. | Confirm the expression and role of the apoptosome pathway (Apaf-1, Caspase-9) in your cell model. This compound may not be effective in cells that utilize caspase-independent cell death pathways.[5][6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a diarylurea compound that acts as a specific inhibitor of apoptosis. It functions by preventing the formation of the active 700-kilodalton apoptosome complex.[10] This complex is crucial for the activation of caspase-9, an initiator caspase in the intrinsic apoptosis pathway. This compound acts downstream of mitochondrial cytochrome c release but upstream of caspase-9 activation by inhibiting the association of pro-caspase-9 with Apaf-1.[10][11]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A common starting point for a dose-response experiment with this compound is a logarithmic dilution series, for example, from 1 µM to 100 µM. Studies have shown that this compound can be well-tolerated in some cell lines, such as MCF-7S1 breast cancer cells, at concentrations up to 100 µM.[2] However, its potency and potential for cytotoxicity can be cell-type dependent. For instance, in WEHI-S and SKW6.4 cells, concentrations up to 50 µM have been used to study its effects on caspase activation and cell viability.[10]
Q3: How can I determine if the observed cell death is due to this compound cytotoxicity or the experimental conditions?
A3: To distinguish between this compound-induced cytotoxicity and other factors, it is crucial to include proper controls in your experiment. These should include:
-
Untreated cells: To establish a baseline for cell viability.
-
Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This helps to rule out solvent-induced toxicity.
-
Positive control for apoptosis: A known apoptosis-inducing agent to ensure your cell system is responsive.
By comparing the viability of cells treated with this compound to these controls, you can more accurately assess its specific cytotoxic effect.
Q4: Can this compound inhibit all types of apoptosis?
A4: No, this compound is a specific inhibitor of the apoptosome-mediated intrinsic pathway of apoptosis. It is not effective in inhibiting apoptosis in cell types that primarily rely on the extrinsic (death receptor-mediated) pathway where caspase-8 directly activates effector caspases, or in cases of caspase-independent cell death.[2][5][6][7][8][9] For example, this compound did not inhibit FasL-induced cell death in SKW6.4 cells, which are type I cells that utilize the extrinsic pathway.[10]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the optimal concentration of this compound that effectively inhibits the target pathway without causing significant cytotoxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere and grow for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Include a "medium only" control (no cells) for background absorbance and an "untreated cells" control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker, protected from light, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells (set to 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the concentration that results in a significant reduction in viability (e.g., IC20 or IC50 for cytotoxicity).
-
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: this compound inhibits the intrinsic apoptosis pathway by preventing apoptosome formation.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 5. d-nb.info [d-nb.info]
- 6. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
inconsistent results with NS3694 what to check
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals experiencing inconsistent results with NS3694 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a diarylurea compound that functions as an inhibitor of apoptosis. Its primary mechanism is to block the formation of the active 700-kilodalton (kDa) apoptosome complex.[1][2] This complex is crucial for the activation of caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[3] this compound acts downstream of mitochondrial cytochrome c release but upstream of the activation of effector caspases like caspase-3.[1][2] It has been shown to inhibit the dATP-induced formation of the active apoptosome complex and the subsequent processing and activation of caspase-9 and caspase-3.[1][2]
Q2: In which cell types is this compound expected to be effective?
A2: this compound is effective in cell types that rely on the mitochondrial or intrinsic pathway of apoptosis for the activation of effector caspases (Type II cells).[1][2] It is not effective in Type I cells, where caspase-8 can directly activate effector caspases without the need for mitochondrial involvement.[1][2] Therefore, the effectiveness of this compound is dependent on the specific apoptotic signaling pathway active in the experimental cell line.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have used concentrations ranging from 1 µM to 100 µM.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and apoptosis-inducing agent. For example, in some studies, 50 µM this compound was used to pretreat cells.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to check the manufacturer's instructions for specific solubility and storage recommendations. Aliquoting the stock solution and storing it at -20°C or -80°C is a standard practice to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from procedural inconsistencies to biological variability. This guide provides a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow for this compound
Caption: A flowchart for troubleshooting inconsistent this compound results.
Question: My results with this compound are not reproducible. What should I check first?
Answer:
Start by examining the most common sources of experimental variability. This can be broken down into three main areas: the compound itself, your experimental protocol, and your cell culture conditions.
Table 1: Initial Troubleshooting Checklist
| Category | Parameter to Check | Recommended Action |
| Compound Integrity | This compound Stock Solution | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the solvent (e.g., DMSO) has no effect at the final concentration used. |
| Compound Stability | Protect stock solutions and working solutions from light and store at the recommended temperature. | |
| Experimental Protocol | Timing of Treatment | Ensure consistent timing of this compound pre-treatment before inducing apoptosis. The window for effective inhibition of apoptosome formation can be critical. |
| Pipetting and Dilutions | Verify the accuracy of pipettes and be meticulous with serial dilutions to ensure consistent final concentrations. | |
| Incubation Times | Standardize all incubation times for compound treatment, apoptosis induction, and assay steps. | |
| Cell Culture | Cell Health and Viability | Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell death in the control group can mask the effects of this compound. |
| Cell Density | Plate cells at a consistent density for every experiment. Over-confluent or sparse cultures can respond differently to apoptotic stimuli and inhibitors. | |
| Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
Question: I've checked my basic procedures, but my apoptosis assay results are still inconsistent. What's next?
Answer:
If initial checks do not resolve the issue, you should perform more in-depth, assay-specific troubleshooting and confirm that the mechanism of this compound is functioning as expected in your system.
Table 2: Assay-Specific Troubleshooting
| Assay Type | Potential Issue | Recommended Action |
| Cell Viability (e.g., MTT, CCK-8) | Assay Interference | This compound, being a colored compound or having reducing properties, might interfere with the absorbance or fluorescence readings. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
| Timing of Readout | The protective effect of this compound might be transient. Perform a time-course experiment to identify the optimal endpoint for assessing cell viability. | |
| Caspase Activity (e.g., DEVDase assay) | Low Signal-to-Noise Ratio | Ensure the apoptotic stimulus is potent enough to induce a robust and measurable caspase activity in your positive control. Optimize the concentration of the apoptosis inducer. |
| Cell Lysis Inefficiency | Incomplete cell lysis can lead to an underestimation of caspase activity. Ensure your lysis buffer is effective and incubation times are sufficient. | |
| Western Blotting (for Caspase-9/3 processing) | Poor Antibody Quality | Use antibodies validated for detecting the pro- and cleaved forms of the caspases of interest. |
| Insufficient Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). Use a loading control (e.g., GAPDH, β-actin) to confirm. |
Question: How can I confirm that this compound is working through its intended mechanism in my cells?
Answer:
To confirm the on-target activity of this compound, you should design experiments to directly probe the key steps of the intrinsic apoptosis pathway.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the formation of the apoptosome complex.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (DEVDase Assay)
This protocol is for measuring the activity of executioner caspases-3 and -7, which should be inhibited by effective this compound treatment.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis with a known stimulus (e.g., staurosporine, etoposide). Include a positive control (stimulus only) and a negative control (vehicle only).
-
-
Incubation: Incubate for the desired period (e.g., 4-8 hours), as determined by time-course experiments.
-
Lysis and Assay:
-
Add a caspase-3/7 reagent (containing a DEVD substrate conjugated to a fluorophore or chromophore) directly to the wells or lyse the cells first according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for 1-2 hours.
-
-
Measurement: Read the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance using a plate reader.
-
Data Analysis: Subtract the background reading from a cell-free control. Normalize the results to the positive control (stimulus only), which is set to 100% caspase activity.
Protocol 2: Western Blot for Caspase-9 Processing
This protocol verifies if this compound is preventing the cleavage and activation of pro-caspase-9.
-
Cell Plating and Treatment: Seed cells in 6-well plates. Treat with vehicle, this compound, apoptotic stimulus, and a combination of this compound and stimulus as described above.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against caspase-9 (that detects both pro- and cleaved forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the cleaved caspase-9 band in the this compound-treated sample compared to the stimulus-only sample indicates effective inhibition. Include a loading control like GAPDH or β-actin.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
dealing with NS3694 precipitation in culture medium
Welcome to the technical support center for NS3694, a valuable tool for researchers studying apoptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound precipitation in culture medium, ensuring the reliability and success of your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Medium
Question: I observed immediate cloudiness or precipitate formation after adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent this?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic small molecules like this compound when a concentrated organic stock solution is rapidly diluted into an aqueous culture medium.[1] The primary reason is the drastic change in solvent polarity, which significantly lowers the compound's solubility.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test. Start with a lower working concentration if possible. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[1] |
| Low Temperature of Medium | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous solutions.[1][2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation in the Incubator
Question: The culture medium with this compound appeared clear initially, but after a few hours or days in the incubator, I noticed a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can be caused by changes in the culture medium over time, such as shifts in pH due to cellular metabolism or interactions with media components that become more pronounced with prolonged incubation.[3]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[3] | Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Consider using a medium with a more robust buffering system if pH instability is suspected. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4] | If possible, try a different basal media formulation. Serum proteins can sometimes help solubilize hydrophobic compounds, so adjusting the serum concentration might be beneficial.[1] |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[5] | Ensure proper humidification in the incubator and use well-sealed culture flasks or plates to minimize evaporation.[5] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available solubility data, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6]
This compound Solubility Data [6]
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMF | 25 mg/mL |
| Ethanol | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q2: How should I store my this compound stock solution?
A2: Aliquot your high-concentration stock solution into small, single-use volumes in sterile, tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q3: Can I filter the culture medium to remove the precipitate?
A3: Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration of this compound, compromising the validity of your experimental results.[1] It is crucial to address the root cause of the precipitation instead.
Q4: Does the presence of serum in the culture medium affect this compound solubility?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[1] Therefore, the presence of serum may improve the solubility of this compound in culture medium. However, this effect is not limitless, and precipitation can still occur at high concentrations.
Q5: What is the mechanism of action of this compound?
A5: this compound is a cell-permeable diarylurea compound that acts as an inhibitor of apoptosis by preventing the formation of the active apoptosome complex.[6][8][9] It functions by inhibiting the dATP-induced formation of the active 700-kDa apoptosome complex, which in turn prevents the activation of caspase-9 and downstream effector caspases like caspase-3.[8][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 20 mM in DMSO):
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve the desired high concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming at 37°C may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilution (e.g., 200 µM in pre-warmed medium):
-
Thaw an aliquot of the high-concentration this compound stock solution at room temperature.
-
In a sterile tube, add a specific volume of the thawed stock solution to pre-warmed (37°C) complete culture medium. For example, add 1 µL of 20 mM stock to 99 µL of medium to get a 200 µM intermediate dilution.
-
Gently mix by pipetting or brief vortexing.
-
-
Prepare Final Working Solution (e.g., 20 µM in pre-warmed medium):
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed complete culture medium. For example, add 100 µL of the 200 µM intermediate dilution to 900 µL of medium to get a final volume of 1 mL with a 20 µM concentration of this compound.
-
Gently swirl the culture vessel during the addition to ensure proper mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Apoptosis Inhibition: NS3694 vs. z-VAD-fmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used apoptosis inhibitors: NS3694, a specific inhibitor of apoptosome formation, and z-VAD-fmk, a broad-spectrum pan-caspase inhibitor. This analysis is supported by experimental data to inform the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | z-VAD-fmk |
| Target | Apoptosome Formation (Apaf-1/caspase-9 interaction) | Catalytic site of multiple caspases |
| Mechanism | Prevents the assembly of the active apoptosome complex, thereby inhibiting the activation of initiator caspase-9.[1] | Irreversibly binds to the catalytic site of a broad range of caspases, inhibiting their proteolytic activity.[2][3] |
| Specificity | Specific for the intrinsic (mitochondrial) apoptosis pathway. | Broadly inhibits both intrinsic and extrinsic apoptosis pathways.[2] |
| Pathway Inhibition | Intrinsic Pathway | Intrinsic and Extrinsic Pathways |
Mechanism of Action
This compound acts upstream of caspase activation. In the intrinsic pathway of apoptosis, intracellular stress leads to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of pro-caspase-9 and the assembly of the apoptosome. This compound prevents the formation of this active apoptosome complex, specifically by inhibiting the co-immunoprecipitation of caspase-9 and Apaf-1.[1] This blockade prevents the activation of caspase-9 and, consequently, the downstream executioner caspases (e.g., caspase-3 and -7).
z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[3] It functions by covalently binding to the catalytic cysteine residue in the active site of a wide range of caspases.[2] This direct inhibition of caspase enzymatic activity blocks the proteolytic cascade essential for the execution of apoptosis, regardless of whether it is initiated through the intrinsic or extrinsic pathway.
Performance Comparison: Experimental Data
The following tables summarize the comparative effects of this compound and z-VAD-fmk in various cell lines under different apoptotic stimuli.
Table 1: Effect on TNF-α-induced Apoptosis in MCF-casp3 Cells
| Treatment | Concentration | % Cell Survival (MTT Assay) | DEVDase Activity (Fold Increase) |
| Untreated | - | 100% | 1.0 |
| TNF-α (1 ng/ml) | - | ~40% | 3.3 |
| TNF-α + this compound | 50 µM | ~80% | ~1.2 |
| TNF-α + z-VAD-fmk | 5 µM | ~95% | ~1.1 |
Data adapted from Lademann et al., 2003.
In MCF-casp3 cells, which undergo apoptosis via the intrinsic pathway in response to TNF-α, both this compound and z-VAD-fmk effectively inhibited caspase activation and promoted cell survival. Notably, 50 µM this compound almost completely blocked the TNF-α-induced increase in DEVDase activity. A key difference observed was that 50 µM this compound had no effect on TNF-α-induced cytochrome c release, whereas 5 µM z-VAD-fmk completely inhibited it.[4]
Table 2: Effect on Staurosporine-induced Apoptosis in ME-180as Cells
| Treatment | Concentration | DEVDase Activity (Fold Increase) | Effect on Cell Viability |
| Untreated | - | 1.0 | - |
| Staurosporine (B1682477) (200 nM) | - | ~4.5 | Induces cell death |
| Staurosporine + this compound | 5 µM | ~1.0 | No effect on survival |
| Staurosporine + z-VAD-fmk | 5 µM | ~1.0 | No effect on survival |
Data adapted from Lademann et al., 2003.
In staurosporine-treated ME-180as cells, both this compound and z-VAD-fmk completely inhibited caspase activation. However, neither compound prevented cell death, suggesting that in this model, staurosporine induces a caspase-independent cell death pathway.[5]
Table 3: Effect on FasL-induced Apoptosis in SKW6.4 (Type I) Cells
| Treatment | Concentration | % Cell Viability | DEVDase Activity |
| FasL | - | Induces cell death | Increased |
| FasL + this compound | up to 50 µM | No inhibition | No inhibition |
Data adapted from Lademann et al., 2003.
This compound failed to inhibit FasL-induced cell death and caspase activation in SKW6.4 cells. This is because Type I cells can activate effector caspases directly via caspase-8, bypassing the need for mitochondrial involvement and apoptosome formation. This highlights the specificity of this compound for the intrinsic pathway.
Experimental Protocols
Apoptosome Formation Assay (In Vitro)
This assay assesses the ability of a compound to inhibit the dATP-dependent formation of the active apoptosome complex in cell lysates.
Methodology:
-
Lysate Preparation: Prepare a cytosolic extract from THP.1 cells.
-
Incubation: Incubate the cell lysate (e.g., 10 mg) with 2 mM dATP-MgCl₂ in the presence or absence of varying concentrations of this compound for 30 minutes at 37°C.
-
DEVDase Activity Assay: Measure caspase-3/7 activity using a fluorogenic substrate like DEVD-AFC.
-
Western Blot Analysis: Analyze the processing of pro-caspase-9 and pro-caspase-3 to their active forms by Western blotting.
DEVDase (Caspase-3/7) Activity Assay
This assay quantifies the activity of effector caspases-3 and -7, which cleave the peptide sequence DEVD.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a fluorogenic or colorimetric DEVD substrate (e.g., Ac-DEVD-pNA or DEVD-AFC).[6][7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[7]
-
Measurement: Read the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a plate reader.
-
Data Analysis: Calculate the fold increase in DEVDase activity relative to the untreated control.
Summary and Recommendations
This compound is a highly specific tool for investigating the role of the apoptosome and the intrinsic pathway of apoptosis. Its inability to directly inhibit caspases or affect the extrinsic pathway in Type I cells makes it ideal for dissecting the specific signaling routes of apoptosis. It is particularly useful for studies aiming to confirm the involvement of the mitochondrial pathway in a given apoptotic process.
z-VAD-fmk remains the gold standard for broad-spectrum inhibition of apoptosis. Its potent, irreversible inhibition of a wide range of caspases makes it suitable for experiments where a general blockade of apoptosis is desired. However, researchers should be aware of its potential off-target effects and its ability to switch apoptosis to necroptosis in some cell types.[5][8]
The choice between this compound and z-VAD-fmk will depend on the specific research question. For targeted investigation of the apoptosome-mediated pathway, this compound is the superior choice. For general inhibition of apoptosis, z-VAD-fmk provides a potent and reliable option.
References
- 1. 4.4. DEVDase (Caspase-3) Activity Assay [bio-protocol.org]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The augmentation of TNFalpha-induced cell death in murine L929 fibrosarcoma by the pan-caspase inhibitor Z-VAD-fmk through pre-mitochondrial and MAPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
NS3694 vs. Pan-Caspase Inhibitors: A Comparative Guide for Apoptosis Research
In the intricate landscape of apoptosis research, the choice of inhibitory tools is paramount to dissecting cellular death pathways with precision. This guide provides a comprehensive comparison between NS3694, a specific inhibitor of apoptosome formation, and pan-caspase inhibitors, the broad-spectrum blockers of caspase activity. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Emricasan) |
| Primary Target | Apoptosome formation (prevents Apaf-1 and procaspase-9 association)[1][2][3] | Catalytic site of multiple caspases[4] |
| Mechanism of Action | Prevents the assembly of the active ~700-kDa apoptosome complex, thereby inhibiting the activation of initiator caspase-9.[1][2][5] | Irreversibly bind to the active site of caspases, blocking their proteolytic activity.[4][6] |
| Apoptotic Pathway Specificity | Primarily inhibits the intrinsic (mitochondrial) pathway of apoptosis.[1][2] Does not inhibit the extrinsic pathway in Type I cells.[1][3] | Inhibit both intrinsic and extrinsic pathways by targeting downstream executioner caspases. |
| Direct Caspase Inhibition | No direct inhibition of active caspases.[1][7][8] | Directly inhibit the enzymatic activity of multiple caspases.[4] |
| Potential for Off-Target Effects | May have off-target effects, but is considered more specific to the apoptosome-mediated pathway. | Can have off-target effects on other proteases and may induce necroptosis by inhibiting caspase-8.[9][10] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-caspase inhibitors lies in their point of intervention within the apoptotic cascade.
This compound: A Gatekeeper of the Apoptosome
This compound, a diarylurea compound, acts upstream of caspase activation. In the intrinsic pathway of apoptosis, cellular stress leads to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the formation of the apoptosome. This complex then activates caspase-9, which in turn activates downstream executioner caspases like caspase-3.
This compound uniquely intervenes at the very formation of this critical complex. It prevents the association of procaspase-9 with Apaf-1, thereby inhibiting the assembly of the functional apoptosome.[1][3] This blockade effectively halts the intrinsic apoptotic pathway before the caspase cascade is initiated.
Pan-Caspase Inhibitors: Broad-Spectrum Silencers
Pan-caspase inhibitors, such as the well-characterized Z-VAD-FMK and the clinical-stage emricasan, take a more direct and broad approach. These inhibitors are designed as peptide analogs that irreversibly bind to the catalytic site of a wide range of caspases, including both initiator and executioner caspases.[4][11][12] By occupying the active site, they prevent the cleavage of cellular substrates, thereby arresting the apoptotic process. Their broad specificity makes them effective at blocking apoptosis induced by both intrinsic and extrinsic pathways.
Signaling Pathway Diagrams
Caption: Intrinsic apoptosis pathway showing this compound's inhibitory action on apoptosome formation.
Caption: Pan-caspase inhibitors block the activity of both initiator and executioner caspases.
Experimental Data: A Head-to-Head Comparison
While direct, comprehensive comparative studies are limited, data from various publications allow for an assessment of the efficacy and specificity of these inhibitors in cellular models.
Table 1: Inhibition of Apoptosis and Caspase Activity
| Cell Line | Apoptosis Inducer | Inhibitor | Concentration | Effect on Caspase Activity | Effect on Cell Viability | Reference |
| HeLa Cell Cytosolic Extract | Cytochrome c/dATP | This compound | 10-100 µM | Inhibition of DEVDase activity | Not Applicable | [1][13] |
| HeLa Cell Cytosolic Extract | Cytochrome c/dATP | Z-VAD-FMK | 1 µM | Complete inhibition of DEVDase activity | Not Applicable | [1][13] |
| THP.1 Cells | dATP | This compound | Increasing concentrations | Inhibition of DEVDase activity and caspase-3 & -9 processing | Not Applicable | [1][2] |
| MCF-7S1 Breast Cancer Cells | - | This compound | Up to 100 µM | Well-tolerated | High | [1] |
| Jurkat T-cells | Various | Z-VAD-FMK | Not specified | Blocks all features of apoptosis | Increased | [14] |
| Renal Proximal Tubular Cells | Cisplatin | B-D-FMK (pan-caspase inhibitor) | 40 µM | Almost complete inhibition of Caspase-3 activity | Significantly increased | [15][16] |
| Renal Proximal Tubular Cells | Cisplatin | Z-VAD-FMK | 22 µM | Almost complete inhibition of Caspase-3 activity | Increased | [15][16] |
Key Findings from Experimental Data:
-
This compound effectively inhibits caspase activation induced by cytochrome c in cell-free systems and in whole-cell lysates at micromolar concentrations.[1][5][13]
-
Z-VAD-FMK is a potent inhibitor of caspase activity at low micromolar concentrations.[1][13]
-
In some cell models, complete inhibition of caspase activity by inhibitors like this compound or Z-VAD-FMK does not prevent cell death, suggesting the activation of caspase-independent death pathways.[1][2][3]
-
Pan-caspase inhibitors can be more effective than specific caspase-3 inhibitors in preventing apoptosis and increasing cell survival in certain contexts, suggesting the involvement of multiple caspases.[15][16]
Experimental Protocols
1. Caspase Activity Assay (Fluorometric)
This protocol is a generalized method for measuring caspase-3-like (DEVDase) activity, which can be adapted for use with either this compound or pan-caspase inhibitors.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, 0.2% NP-40)
-
2x Reaction Buffer (e.g., 20 mM PIPES, pH 7.2, 200 mM NaCl, 2 mM EDTA, 20% glycerol, 6 mM DTT)
-
Caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA)
-
96-well microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of the inhibitor (this compound or pan-caspase inhibitor) for the desired time. Include appropriate controls (untreated cells, vehicle control).
-
Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein extract per well and adjust the volume with Cell Lysis Buffer.
-
Reaction Initiation: Add an equal volume of 2x Reaction Buffer to each well. Add the caspase-3 substrate (e.g., DEVD-AFC to a final concentration of 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence (for AFC substrate) or absorbance (for pNA substrate) using a plate reader.
Caption: Experimental workflow for a caspase activity assay.
2. Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of inhibitors on cell viability.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or pan-caspase inhibitor
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the apoptosis-inducing agent and/or the inhibitor at various concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Choosing the Right Inhibitor: A Logical Framework
The decision to use this compound or a pan-caspase inhibitor should be guided by the specific research question.
Caption: Decision tree for selecting an apoptosis inhibitor.
Conclusion
This compound and pan-caspase inhibitors represent two distinct and valuable classes of tools for the study of apoptosis. This compound offers a unique opportunity to investigate the specific role of the apoptosome and the intrinsic apoptotic pathway. Its mechanism of action, upstream of caspase activation, provides a more targeted approach compared to the broad-spectrum activity of pan-caspase inhibitors.
Pan-caspase inhibitors, on the other hand, are powerful tools for general apoptosis blockade and are effective across multiple apoptotic stimuli. However, researchers must be mindful of their potential off-target effects and the possibility of shunting cells towards alternative death pathways like necroptosis.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emricasan, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 12. Emricasan - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. karger.com [karger.com]
- 16. Inhibitors directed towards caspase-1 and -3 are less effective than pan caspase inhibition in preventing renal proximal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of NS3694 for the Apoptosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS3694, a known inhibitor of the apoptosome, with other alternative compounds. Supporting experimental data, detailed protocols, and visual diagrams are presented to aid researchers in selecting the appropriate tools for studying apoptosis and related drug discovery efforts.
Executive Summary
This compound is a diarylurea compound that specifically inhibits the intrinsic pathway of apoptosis by preventing the formation of the active apoptosome complex.[1][2] Unlike broad-spectrum caspase inhibitors, this compound does not directly target caspase enzymatic activity but rather acts upstream by disrupting the interaction between Apaf-1 and procaspase-9.[1] This guide compares the performance of this compound with the pan-caspase inhibitor z-VAD-fmk and other small molecule inhibitors targeting the apoptosome, providing a framework for understanding its specificity and potential applications.
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives based on available experimental evidence.
Table 1: Comparison of Apoptosome and Caspase Inhibitors
| Compound | Target | Mechanism of Action | Potency | Specificity |
| This compound | Apoptosome Formation | Prevents the dATP-induced formation of the active ~700-kDa apoptosome complex and the co-immunoprecipitation of Apaf-1 and caspase-9.[1] | Shows dose-dependent inhibition of caspase-9, -3, and -7 processing.[1] Significant inhibition observed at 50-100 µM.[1] | Specific to the intrinsic (mitochondrial) pathway of apoptosis. Does not inhibit FasL-induced caspase activation in Type I cells.[2] Does not directly inhibit caspase activity.[2] |
| z-VAD-fmk | Pan-caspase | Irreversibly binds to the catalytic site of multiple caspases. | Potent inhibitor of multiple caspases. | Broad-spectrum, inhibits both intrinsic and extrinsic apoptosis pathways. |
| QM31 | Apaf-1 | Inhibits the formation of the apoptosome.[3] | IC50 = 7.9 µM in an in vitro apoptosome formation assay.[3] | Reported to be a chemical inhibitor of Apaf-1.[3] |
| Leonurine | Apaf-1 | Occupies the caspase recruitment site of Apaf-1, blocking its interaction with procaspase-9.[3] | Not specified. | Targets the Apaf-1/procaspase-9 interaction.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Apoptosome Formation and Caspase Activation Assay
This assay is used to assess the ability of a compound to inhibit the formation of the active apoptosome and subsequent caspase activation in a cell-free system.
Materials:
-
HeLa or THP-1 cell cytosolic extracts
-
Cytochrome c (from bovine heart)
-
dATP
-
This compound (or other inhibitors) dissolved in DMSO
-
Caspase assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, supplemented with protease inhibitors)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
96-well microplate reader
Procedure:
-
Prepare cytosolic extracts from HeLa or THP-1 cells.
-
In a 96-well plate, pre-incubate the cytosolic extract with various concentrations of this compound or the vehicle control (DMSO) for 30 minutes at 37°C.
-
Initiate apoptosome formation by adding cytochrome c (final concentration ~10 µg/mL) and dATP (final concentration ~1 mM).
-
Incubate the reaction mixture for 1 hour at 37°C to allow for apoptosome assembly and caspase activation.
-
To measure caspase-3 activity, add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 50 µM.
-
To measure caspase-9 activity, add the fluorogenic substrate Ac-LEHD-AFC to a final concentration of 50 µM.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC and 400/505 nm for AFC).
-
Calculate the rate of substrate cleavage to determine caspase activity and assess the inhibitory effect of the compound.
Apaf-1 and Caspase-9 Co-Immunoprecipitation
This assay is designed to determine if a compound disrupts the interaction between Apaf-1 and caspase-9, a critical step in apoptosome formation.
Materials:
-
HeLa cell cytosolic extracts
-
Cytochrome c
-
dATP
-
This compound (or other inhibitors)
-
Anti-caspase-9 antibody
-
Protein A/G-agarose beads
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Apaf-1 antibody
-
Anti-caspase-9 antibody
Procedure:
-
Incubate HeLa cytosolic extracts with cytochrome c and dATP in the presence or absence of the test inhibitor (e.g., 100 µM this compound) for 1 hour at 37°C.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-caspase-9 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using anti-Apaf-1 and anti-caspase-9 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of Apaf-1 pulled down with caspase-9 in the presence of the inhibitor indicates a disruption of their interaction.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intrinsic apoptotic signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound specificity.
References
A Comparative Guide: NS3694 versus Bcl-2 Inhibitors in Apoptosis Modulation
For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis-inducing agents is critical for advancing cancer therapeutics. This guide provides a detailed, objective comparison of NS3694, an inhibitor of apoptosome formation, and the well-established class of Bcl-2 inhibitors, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Bcl-2 Inhibitors (e.g., Venetoclax) |
| Primary Target | Apoptosome complex formation (Apaf-1/Caspase-9 interaction) | Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) |
| Mechanism of Action | Prevents the assembly of the active apoptosome, thereby inhibiting the initiation of the intrinsic apoptosis cascade downstream of mitochondrial outer membrane permeabilization. | Bind to and inhibit anti-apoptotic Bcl-2 proteins, releasing pro-apoptotic proteins (Bax/Bak) to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. |
| Point of Intervention | Downstream of cytochrome c release | Upstream of mitochondrial outer membrane permeabilization |
| Clinical Development | No clinical trials have been reported.[1] | Several inhibitors are FDA-approved (e.g., Venetoclax) or in clinical trials for various cancers, including solid tumors.[2][3][4] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Bcl-2 inhibitors lies in their point of intervention within the intrinsic apoptosis pathway.
This compound: Targeting the Apoptosome
This compound is a diarylurea compound that directly inhibits the formation of the active 700-kDa apoptosome complex.[5] This complex is a critical initiator of the caspase cascade. Following mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment and activation of pro-caspase-9. This compound prevents the association of caspase-9 with Apaf-1, thereby halting the activation of downstream effector caspases like caspase-3 and ultimately blocking apoptosis.[1][5]
Bcl-2 Inhibitors: Unleashing the Pro-Apoptotic Machinery
Bcl-2 inhibitors, such as the FDA-approved drug venetoclax, function as BH3 mimetics.[6] They target and bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1).[6] In cancer cells, these anti-apoptotic proteins are often overexpressed and sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from inducing MOMP. By inhibiting the anti-apoptotic proteins, Bcl-2 inhibitors liberate Bax and Bak, which then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[6]
Quantitative Performance Data
Direct comparative studies between this compound and Bcl-2 inhibitors are not available in the public domain. The following tables summarize the available quantitative data for each compound class from separate studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Concentration | Effect | Reference |
| Cytochrome c- and dATP-induced DEVDase activity | HeLa cell cytosolic extract | 10-100 µM | Concentration-dependent inhibition | [5] |
| dATP-induced DEVDase activity | THP-1 cell lysates | IC50 ≈ 20 µM | Inhibition of caspase-3-like activity | [5] |
| TNF-induced DEVDase activity | MCF-casp3 cells | 10-100 µM | Almost complete inhibition | [5] |
| Staurosporine-induced DEVDase activity | ME-180as cells | 1-5 µM | Almost complete inhibition | [5] |
Table 2: In Vitro Activity of Select Bcl-2 Inhibitors
| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Cell-based Potency (EC50, nM) | Reference |
| Venetoclax | Bcl-2 | <0.01 | RS4;11 (ALL): ~8 | [7] |
| Bcl-xL | 48 | FL5.12-Bcl-xL: 261 | [7] | |
| Bcl-w | 22 | - | [7] | |
| Mcl-1 | >4400 | - | [7] | |
| Navitoclax | Bcl-2 | - | H146 (SCLC): ~35 | [6] |
| Bcl-xL | - | MOLT-4 (ALL): >10,000 | [6] | |
| Bcl-w | - | - |
Note: IC50 and EC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and Bcl-2 inhibitors.
This compound: Inhibition of Apoptosome Formation
1. Preparation of HeLa Cell Cytosolic Extract: HeLa cells are harvested, washed with ice-cold PBS, and resuspended in an extraction buffer. The cells are then homogenized, and the lysate is centrifuged to pellet nuclei and mitochondria. The resulting supernatant is the cytosolic extract.[8]
2. In Vitro Apoptosome Activation Assay: HeLa cytosolic extract is incubated with cytochrome c and dATP in the presence or absence of this compound. The activity of caspase-3-like enzymes (DEVDase activity) is then measured using a fluorogenic substrate.[5]
3. Co-immunoprecipitation of Apaf-1 and Caspase-9: HeLa cytosolic extracts are incubated with cytochrome c and dATP with or without this compound. An antibody against caspase-9 is used to immunoprecipitate it from the extract. The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with an antibody against Apaf-1 to determine if this compound disrupts their interaction.[5][9]
Bcl-2 Inhibitors: Target Binding and Cellular Activity
1. Fluorescence Polarization (FP) Binding Assay: This assay measures the binding affinity of an inhibitor to a specific Bcl-2 family protein. A fluorescently labeled BH3 peptide probe that binds to the target protein is used. In the presence of a competing inhibitor like venetoclax, the probe is displaced, leading to a decrease in fluorescence polarization. This allows for the determination of the inhibitor's binding affinity (Ki).[7]
2. Cell Viability Assays (MTT or CellTiter-Glo): Cancer cell lines are treated with varying concentrations of the Bcl-2 inhibitor for a defined period.
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
-
CellTiter-Glo Assay: Quantifies ATP levels, which correlate with the number of metabolically active cells.[11] The results are used to calculate the EC50 or IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
3. Cytochrome c Release Assay: Cells are treated with the Bcl-2 inhibitor. The cells are then fractionated to separate the cytosol from the mitochondria. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting, indicating that MOMP has occurred.
Conclusion
This compound and Bcl-2 inhibitors represent two distinct strategies for inducing apoptosis in cancer cells. This compound acts as a specific inhibitor of apoptosome formation, a novel mechanism that targets a downstream step in the intrinsic apoptotic pathway. In contrast, Bcl-2 inhibitors are a clinically validated class of drugs that target the upstream regulation of mitochondrial integrity.
The extensive preclinical and clinical data available for Bcl-2 inhibitors, particularly venetoclax, have established their therapeutic utility in various hematological malignancies and ongoing research is exploring their potential in solid tumors.[2][3][4] The development of this compound, however, has not progressed to the clinical stage, and the available data is limited to its initial characterization.
For researchers, this compound remains a valuable tool to probe the specific role of the apoptosome in different cell death paradigms. Bcl-2 inhibitors, on the other hand, offer a clinically relevant approach to target apoptosis, with a wealth of data to guide further research and drug development efforts. The choice between these or other apoptosis-modulating agents will ultimately depend on the specific research question or therapeutic goal.
References
- 1. apexbt.com [apexbt.com]
- 2. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Caspase-9 Inhibition: NS3694 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS3694 with other caspase-9 inhibitors, supported by experimental data and detailed protocols. Caspase-9, an initiator caspase, plays a crucial role in the intrinsic apoptotic pathway, making it a key target in various research and therapeutic areas. Understanding the nuances of different inhibitors is paramount for selecting the appropriate tool for your experimental needs.
Mechanism of Action at a Glance
Caspase-9 activation is a tightly regulated process initiated by the release of cytochrome c from the mitochondria. This triggers the assembly of the apoptosome, a multi-protein complex that recruits and activates procaspase-9. The inhibitors discussed in this guide target different stages of this pathway.
This compound acts upstream by preventing the formation of the active 700-kDa apoptosome complex.[1][2][3] It interferes with the association between Apaf-1 and procaspase-9, thereby inhibiting the activation of caspase-9.[1][2] It is important to note that this compound does not directly inhibit the enzymatic activity of already activated caspase-9.[1][4]
In contrast, Z-LEHD-FMK and Emricasan (IDN-6556) are direct inhibitors of caspase-9's catalytic activity. Z-LEHD-FMK is a cell-permeable, competitive, and irreversible inhibitor that targets the active site of caspase-9.[5][6] Emricasan is a potent, irreversible pan-caspase inhibitor, meaning it inhibits a broad range of caspases, including caspase-9, with high affinity.[7][8][9][10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for this compound and its alternatives. Direct comparison of IC50 values should be approached with caution due to variations in experimental assays and conditions.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell/System |
| This compound | Apoptosome Formation | Prevents Apaf-1/procaspase-9 interaction | ~50 µM | Cytochrome c-induced caspase activation in HeLa cell cytosolic extracts[1][2] |
| Z-LEHD-FMK | Caspase-9 | Irreversible, competitive inhibitor | Not consistently reported in a standardized assay | --- |
| Emricasan (IDN-6556) | Caspase-9 | Irreversible pan-caspase inhibitor | 0.3 nM | Recombinant human caspase-9[7] |
| Caspase-1 | 0.4 nM | Recombinant human caspase-1[7] | ||
| Caspase-3 | 2 nM | Recombinant human caspase-3[7] | ||
| Caspase-8 | 6 nM | Recombinant human caspase-8[7] |
Note: The IC50 for this compound reflects its ability to block the entire caspase activation cascade initiated by apoptosome formation, whereas the IC50 for Emricasan reflects its direct inhibition of the enzyme's catalytic activity.
Signaling Pathway and Inhibition Points
The following diagram illustrates the intrinsic apoptosis pathway leading to caspase-9 activation and the points of inhibition for this compound and direct caspase-9 inhibitors.
Caption: Intrinsic apoptosis pathway and points of inhibition.
Experimental Protocols
Caspase-9 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the enzymatic activity of caspase-9 in cell lysates.
Materials:
-
Cells induced to undergo apoptosis and control cells.
-
Chilled Cell Lysis Buffer.
-
2X Reaction Buffer.
-
Dithiothreitol (DTT), 1 M stock.
-
Caspase-9 substrate (e.g., LEHD-AFC), 1 mM stock.
-
96-well microplate (black, flat-bottom).
-
Fluorometric microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Prepare fresh 2X Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).
-
To each well of the 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the 1 mM LEHD-AFC substrate to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[11]
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.
-
Apoptosome Formation and Co-Immunoprecipitation of Apaf-1 and Caspase-9
This protocol is designed to assess the effect of inhibitors on the formation of the apoptosome complex.
Materials:
-
HeLa or THP-1 cell cytosolic extracts.
-
Cytochrome c.
-
dATP.
-
Inhibitor (e.g., this compound).
-
Anti-caspase-9 antibody.
-
Protein A/G agarose (B213101) beads.
-
Immunoprecipitation (IP) buffer.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for Apaf-1 and caspase-9.
Procedure:
-
Apoptosome Assembly:
-
Incubate cytosolic extracts with cytochrome c (e.g., 1 µM) and dATP (e.g., 1 mM) in the presence or absence of the inhibitor (e.g., 100 µM this compound) for 1 hour at 37°C.[3]
-
-
Immunoprecipitation:
-
Pre-couple the anti-caspase-9 antibody to Protein A/G agarose beads.
-
Add the antibody-bead slurry to the cell extracts and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and collect the supernatant (unbound fraction).
-
Wash the beads extensively with IP wash buffer.
-
-
Analysis:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against Apaf-1 and caspase-9 to detect the co-immunoprecipitated proteins.[12]
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a caspase-9 inhibitor.
Caption: General workflow for inhibitor evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 3. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Emricasan, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]
NS3694: A Precision Tool for Apoptosis Research Through Targeted Apoptosome Inhibition
For researchers, scientists, and drug development professionals investigating the intricacies of programmed cell death, the choice of an apoptosis inhibitor is critical. While broad-spectrum pan-caspase inhibitors have been widely used, their lack of specificity can confound experimental results. NS3694 emerges as a highly specific alternative, offering a unique mechanism of action that targets the formation of the apoptosome, a key upstream event in the intrinsic apoptosis pathway. This guide provides an objective comparison of this compound with other apoptosis inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Differentiating from the Standard: Mechanism of Action
This compound, a diarylurea compound, distinguishes itself from the majority of apoptosis inhibitors by not directly targeting caspases.[1][2] Instead, it acts upstream by preventing the formation of the active 700-kDa apoptosome complex.[1][3] This complex is essential for the activation of the initiator caspase-9, which in turn activates downstream effector caspases like caspase-3.[1][4] In contrast, widely used inhibitors such as the tetrapeptide zVAD-fmk are pan-caspase inhibitors, meaning they broadly and irreversibly bind to the catalytic site of multiple caspase proteases.[5][6][7] This fundamental difference in their mechanism of action gives this compound a significant advantage in specificity.
The intrinsic apoptosis pathway, where this compound exerts its effect, is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.[1][8] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.[1][9] This platform then recruits and activates procaspase-9. This compound specifically inhibits the cytochrome c-induced formation of this apoptosome complex, thereby preventing the activation of caspase-9 and subsequent downstream apoptotic events.[1][10]
Caption: Intrinsic Apoptosis Pathway and this compound Inhibition.
Comparative Efficacy and Specificity
Experimental data consistently demonstrates the specific action of this compound. In contrast to peptide-based caspase inhibitors like zVAD-fmk and DEVD-CHO, this compound does not inhibit the enzymatic activity of recombinant caspase-3 or caspase-9, even at high concentrations.[1] Its inhibitory effect is observed upstream, at the level of apoptosome assembly.
| Inhibitor | Target | Mechanism of Action | Typical Effective Concentration | Reference |
| This compound | Apoptosome Formation | Prevents the association of Apaf-1 and procaspase-9. | 5-50 µM | [1][9] |
| zVAD-fmk | Pan-caspase | Irreversibly binds to the catalytic site of multiple caspases. | 5-22 µM | [1][5][11] |
| DEVD-CHO | Caspase-3/7 | Reversible tetrapeptide inhibitor. | ~50 µM | [1] |
| Z-LEHD-FMK | Caspase-9 | Irreversible peptide inhibitor. | Not specified in provided context | [12] |
A key advantage of this compound is its ability to distinguish between different apoptotic pathways. It effectively inhibits caspase activation induced by stimuli that rely on the mitochondrial pathway (type II cells), such as TNF-induced apoptosis in certain cell lines.[1] However, it does not block death receptor-induced apoptosis in type I cells, where caspase-8 can directly activate effector caspases without the need for mitochondrial involvement.[1][13] This makes this compound a valuable tool for dissecting the specific signaling pathways involved in apoptosis.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to evaluate this compound and other apoptosis inhibitors are provided below.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases by detecting the cleavage of a fluorogenic substrate.
-
Cell Lysis: Prepare cell lysates from control and treated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at various time points using a microplate reader.
-
Data Analysis: Calculate the caspase activity based on the rate of fluorescent product formation and normalize to the protein concentration.
Co-immunoprecipitation of Apaf-1 and Caspase-9
This technique is used to demonstrate the inhibitory effect of this compound on the interaction between Apaf-1 and caspase-9.
-
Cell Lysate Preparation: Prepare cytosolic extracts from cells (e.g., HeLa cells).
-
Induction of Apoptosome Formation: Induce apoptosome formation by adding cytochrome c and dATP to the lysates. Incubate with or without this compound or other inhibitors.
-
Immunoprecipitation: Add an antibody specific for caspase-9 to the lysates and incubate to form antibody-antigen complexes.
-
Capture of Complexes: Add protein A/G-agarose beads to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against Apaf-1 and caspase-9 to detect their co-precipitation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of apoptosis inhibitors on cell survival.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with an apoptosis-inducing agent in the presence or absence of various concentrations of the apoptosis inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Caption: General Experimental Workflow.
Conclusion
This compound offers a distinct and more specific approach to inhibiting the intrinsic pathway of apoptosis compared to traditional pan-caspase inhibitors. Its unique mechanism of targeting apoptosome formation allows for the precise investigation of the mitochondrial-dependent death pathway without the confounding effects of broad caspase inhibition. For researchers aiming to delineate the specific roles of the apoptosome and caspase-9 in various cellular processes and disease models, this compound represents a superior and more targeted research tool. The provided experimental data and protocols serve as a valuable resource for integrating this specific inhibitor into future research endeavors.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 11. Inhibitor specificity of recombinant and endogenous caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of NS3694 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of apoptosome formation by NS3694 with genetic knockdown approaches targeting key components of the intrinsic apoptosis pathway, Apaf-1 and caspase-9. The objective is to cross-validate the effects of this compound and provide a clear understanding of its specificity and utility as a research tool in the context of genetic modifications.
Mechanism of Action: this compound vs. Genetic Knockdowns
This compound is a diarylurea compound that directly interferes with the assembly of the apoptosome complex.[1][2] This complex is central to the intrinsic apoptosis pathway and is formed following the release of cytochrome c from the mitochondria. This compound prevents the recruitment of pro-caspase-9 to the Apaf-1/cytochrome c complex, thereby inhibiting the activation of caspase-9 and all subsequent downstream caspase activity.[1][2]
In contrast, genetic knockdowns of Apaf-1 or caspase-9, achieved through techniques like siRNA, shRNA, or CRISPR/Cas9, result in the depletion of the respective proteins. This abrogates the formation or function of the apoptosome at a fundamental level, providing a genetic model to study the consequences of a dysfunctional intrinsic apoptosis pathway.
Comparative Data on Apoptosis Inhibition
The following tables summarize the quantitative effects of this compound and genetic knockdowns of Apaf-1 and caspase-9 on apoptosis induced by various stimuli.
| Apoptotic Stimulus | Cell Line | This compound Concentration | Inhibition of Apoptosis (%) | Reference |
| Staurosporine | ME-180as | 50 µM | Almost complete inhibition of caspase activation | [3] |
| TNF-α | MCF-casp3 | 50 µM | Complete block of decreased viability | [1] |
| Cytochrome c/dATP (in vitro) | HeLa cell cytosol | ~50 µM (IC50) | 50% inhibition of caspase activation | [4] |
Table 1: Quantitative Effects of this compound on Apoptosis. This table illustrates the efficacy of this compound in inhibiting apoptosis induced by various stimuli in different cell lines.
| Gene Knockdown | Apoptotic Stimulus | Cell Line | Method | Reduction in Apoptosis/Caspase Activity | Reference |
| Apaf-1 | Staurosporine, UVB, Etoposide | Embryonic Stem (ES) cells | Knockout | Little to no caspase activation and apoptosis | [5] |
| Caspase-9 | UV, γ-irradiation | Embryonic Fibroblasts | Knockout | Insensitive to apoptotic stress | |
| Apaf-1 | Erucylphosphocholine (ErPC) | Human glioblastoma cells | siRNA | Reduction in apoptosis to 17-33% | |
| Caspase-9 | Paclitaxel | Ovarian cancer cell lines | siRNA | Inhibition of apoptosis |
Table 2: Effects of Apaf-1 and Caspase-9 Genetic Knockdowns on Apoptosis. This table showcases the impact of genetically ablating key apoptosome components on induced apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the intrinsic apoptosis pathway and a typical experimental workflow for comparing this compound with genetic knockdowns.
References
NS3694 and the Extrinsic Apoptosis Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the small molecule inhibitor NS3694 on the extrinsic apoptosis pathway versus other cell death signaling routes. Experimental data is presented to objectively assess its mechanism of action and specificity, offering valuable insights for researchers investigating apoptosis and developing novel therapeutics.
Introduction to this compound
This compound is a cell-permeable diarylurea compound identified as a specific inhibitor of the intrinsic apoptosis pathway. Its primary mechanism of action is the inhibition of the formation of the active 700-kilodalton apoptosome complex.[1][2] This complex is a critical component of the intrinsic pathway, responsible for the activation of caspase-9 following the release of cytochrome c from the mitochondria. By preventing the association of caspase-9 with Apaf-1, this compound effectively halts the downstream activation of effector caspases, such as caspase-3, that are triggered by the apoptosome.[1][3] This mode of action distinguishes it from other apoptosis inhibitors, such as peptide-based caspase inhibitors.[1]
Comparison of this compound's Effects: Extrinsic vs. Intrinsic Pathways
Experimental evidence demonstrates that this compound exhibits high specificity for the intrinsic, apoptosome-dependent pathway, with no significant inhibitory effect on the extrinsic apoptosis pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL), to their corresponding cell surface receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and direct activation of caspase-8.[4][5]
The following table summarizes the differential effects of this compound on the two primary apoptosis pathways.
| Feature | Extrinsic Pathway (FasL-induced) | Intrinsic Pathway (Cytochrome c-mediated) |
| Initiation | FasL binding to Fas receptor, DISC formation | Mitochondrial stress, cytochrome c release |
| Key Protein Complex | Death-Inducing Signaling Complex (DISC) | Apoptosome |
| Initiator Caspase | Caspase-8 | Caspase-9 |
| Effect of this compound | No inhibition of caspase activation or cell death.[1][3] | Potent inhibition of apoptosome formation and subsequent caspase activation.[1][2][3] |
Supporting Experimental Data
The specificity of this compound has been demonstrated in various cell lines. The data below is a summary of key findings from published studies.
Table 1: Effect of this compound on FasL-Induced Apoptosis in SKW6.4 Cells (Type I Cells)
| Treatment | Concentration | Cell Viability (% of control) | Effector Caspase Activity (DEVDase) (% of control) |
| Control | - | 100 | 100 |
| FasL | (Inducing concentration) | Decreased | Increased |
| This compound + FasL | Up to 50 µM | No significant inhibition of cell death | No significant inhibition of caspase activation |
Data summarized from studies on SKW6.4 cells, where FasL directly activates caspase-3 via caspase-8.[1][3]
Table 2: Effect of this compound on TNF-α and Staurosporine-Induced Apoptosis
| Cell Line | Inducer | This compound Concentration | Effect on Caspase Activation | Effect on Cell Death |
| MCF-casp3 | TNF-α | 10-100 µM | Complete inhibition | Partial inhibition |
| ME-180as | TNF-α | 1-5 µM | Complete inhibition | Partial inhibition |
| ME-180as | Staurosporine | 1-5 µM | Complete inhibition | No effect |
| WEHI-S | TNF-α | 10-50 µM | Complete inhibition | No effect |
Data summarized from studies demonstrating this compound's efficacy in inhibiting intrinsic pathway-mediated apoptosis.[1][3] The partial or lack of effect on cell death in some models, despite caspase inhibition, suggests the activation of caspase-independent death pathways.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the supporting data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding the apoptosis-inducing agent (e.g., FasL, TNF-α).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 16-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caspase Activity Assay (DEVDase Assay)
-
Cell Lysis: Following treatment as described above, lyse the cells in a buffer that preserves caspase activity.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate, such as Ac-DEVD-AMC or Ac-DEVD-pNA, to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for a specified time, allowing active caspases to cleave the substrate.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer. The signal intensity is proportional to the effector caspase activity.
Co-immunoprecipitation of Caspase-9 and Apaf-1
-
Cell Lysate Preparation: Prepare cytosolic extracts from cells (e.g., HeLa) that are competent for in vitro apoptosome formation.
-
In Vitro Apoptosome Assembly: Induce apoptosome formation by adding cytochrome c and dATP to the cytosolic extracts in the presence or absence of this compound.
-
Immunoprecipitation: Add an antibody targeting Apaf-1 to the lysates and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G-agarose beads to pull down the antibody-Apaf-1 complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both Apaf-1 and caspase-9 to detect their co-precipitation.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and the specific point of intervention for this compound.
Caption: The extrinsic apoptosis pathway is unaffected by this compound.
References
- 1. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 5. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of NS3694: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of NS3694
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This compound, a diarylurea compound and an inhibitor of the apoptosome, requires management as regulated chemical waste. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Waste Disposal Plan
The proper disposal of this compound waste involves a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated labware such as pipette tips, microfuge tubes, and gloves.
-
Liquid Waste: This category comprises any solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and buffers from experimental procedures.
2. Waste Collection:
-
Solid Waste: Carefully place all solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. Avoid generating dust when handling the powdered form.
-
Liquid Waste: Collect all liquid waste in a chemically compatible and sealable container. Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to prevent spills.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound (4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid)".
-
List all components of a mixture, including solvents (e.g., DMSO) and their approximate concentrations.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
4. Storage:
-
Store waste containers in a designated and secure area, away from general laboratory traffic.
-
Liquid waste containers should be placed in secondary containment to prevent spills.
-
Do not store incompatible waste types together.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₀ClF₃N₂O₃ | [1] |
| Molecular Weight | 358.7 g/mol | [1] |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Storage (Solid) | -20°C for up to 12 months | [2] |
| Storage (in Solvent) | -80°C for up to 6 months | [2][3] |
Experimental Protocol: Decontamination of Working Surfaces
In the event of a spill, a specific protocol should be followed to decontaminate working surfaces.
Materials:
-
Chemical spill kit
-
Absorbent pads
-
70% ethanol (B145695) or another appropriate laboratory disinfectant
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Contain the Spill: If it is a liquid spill, use absorbent pads from a chemical spill kit to contain the area. For a solid spill, gently cover it with damp paper towels to avoid generating airborne dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., a detergent solution), followed by a rinse with 70% ethanol.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous solid waste following the procedures outlined above.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
References
Personal protective equipment for handling NS3694
Essential Safety and Handling Guide for NS3694
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound, a cell-permeable diarylurea compound that functions as an inhibitor of apoptosome formation and caspase activation. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Name | 4-chloro-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-benzoic acid |
| Synonym | Apoptosis Inhibitor II |
| CAS Number | 426834-38-0 |
| Molecular Formula | C₁₅H₁₀ClF₃N₂O₃[1] |
| Molecular Weight | 358.7 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 14 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Weighing : If weighing the solid compound, do so carefully to avoid generating dust. Use a microbalance in an enclosure if possible.
-
Dissolving : When preparing solutions, add the solvent to the solid this compound slowly. Refer to the solubility data for appropriate solvents.
-
Cell Culture Application : When treating cells, add the this compound solution dropwise to the culture medium to ensure even distribution.
-
Post-Handling : After use, decontaminate all surfaces and equipment that came into contact with this compound. Wash hands thoroughly.
Storage Plan
| Condition | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month[2] |
Store in a tightly sealed container in a dry and well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste materials, including unused compound, contaminated labware, and PPE, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless permitted by your institution's environmental health and safety office.
-
Disposal Request : Contact your institution's hazardous waste disposal service for pickup and proper disposal.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocol: Inhibition of Apoptosome Formation
This compound functions by inhibiting the formation of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis.[2][3][4] This prevents the activation of caspase-9 and subsequent downstream caspases.[2]
Methodology for Assessing Caspase Activation Inhibition
The following is a generalized protocol to assess the inhibitory effect of this compound on caspase activation in a cell-based assay.
-
Cell Seeding : Plate cells (e.g., HeLa or Jurkat) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Induction of Apoptosis : Treat cells with a known inducer of the intrinsic apoptotic pathway (e.g., staurosporine (B1682477) or etoposide) to stimulate cytochrome c release from the mitochondria.
-
This compound Treatment : Concurrently or as a pre-treatment, add varying concentrations of this compound to the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a predetermined time, sufficient to allow for the induction of apoptosis.
-
Cell Lysis : Lyse the cells to release cellular contents, including caspases.
-
Caspase Activity Assay : Measure the activity of caspase-3/7 or caspase-9 using a commercially available fluorometric or colorimetric assay kit.
-
Data Analysis : Compare the caspase activity in this compound-treated cells to the positive (apoptosis inducer only) and negative (untreated) controls to determine the IC₅₀ value.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of this compound and the experimental workflow.
Caption: Mechanism of this compound inhibiting apoptosis.
Caption: Workflow for assessing caspase inhibition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
